Oleyl hydroxyethyl imidazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDLPBPQKAPMN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893286 | |
| Record name | (Z)-2-(8-Heptadecenyl)-2-imidazoline-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21652-27-7 | |
| Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl hydroxyethyl imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-2-(8-Heptadecenyl)-2-imidazoline-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL HYDROXYETHYL IMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMQ955NDVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Oleyl Hydroxyethyl Imidazoline from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of oleyl hydroxyethyl (B10761427) imidazoline (B1206853), a versatile cationic surfactant, from oleic acid and aminoethylethanolamine (AEEA). The document details the reaction mechanism, experimental protocols, and quantitative data pertinent to its synthesis and characterization, tailored for a scientific audience.
Introduction
Oleyl hydroxyethyl imidazoline, chemically known as 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol, is a C22H42N2O molecule with a molecular weight of approximately 350.6 g/mol .[1][2] Its structure, featuring a hydrophobic oleyl tail and a hydrophilic head containing an imidazoline ring and a hydroxyethyl group, imparts amphiphilic properties.[3] This makes it a valuable compound in various industrial applications, including as a corrosion inhibitor, emulsifier, antistatic agent, and lubricant.[3][4] The synthesis is primarily achieved through the cyclocondensation of oleic acid with aminoethylethanolamine (AEEA) at elevated temperatures.[3]
Reaction Mechanism and Synthesis Pathway
The principal method for synthesizing this compound is a two-stage process:
-
Amidation: Oleic acid reacts with aminoethylethanolamine (AEEA) to form an amide intermediate, N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide, with the elimination of one mole of water. This reaction typically occurs at temperatures between 80°C and 150°C.[5]
-
Cyclization (Intramolecular): The amide intermediate undergoes intramolecular cyclization at a higher temperature, generally between 160°C and 220°C, to form the imidazoline ring, releasing a second mole of water.[5][6]
This two-step reaction ensures the formation of the desired 1,2-disubstituted imidazoline.[3] The overall reaction can be carried out with or without a solvent. When a solvent such as xylene or toluene (B28343) is used, water is typically removed azeotropically.[7][8] Solvent-free methods are also employed, often under a nitrogen atmosphere to prevent oxidation and assist in water removal.[9]
dot```dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node Definitions Oleic_Acid [label="Oleic Acid\n(C18H34O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AEEA [label="Aminoethylethanolamine\n(AEEA, C4H12N2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Intermediate [label="Amide Intermediate\n(N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazoline [label="this compound\n(C22H42N2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water1 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water2 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions {Oleic_Acid, AEEA} -> Amide_Intermediate [label=" Amidation \n(80-150°C)"]; Amide_Intermediate -> Water1 [label="- H2O", arrowhead=none]; Amide_Intermediate -> Imidazoline [label=" Cyclization \n(160-220°C)"]; Imidazoline -> Water2 [label="- H2O", arrowhead=none]; }
Caption: Workflow for conventional and microwave-assisted synthesis.
Quantitative Data
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions.
Reaction Yields
The following table summarizes reported yields under different synthesis conditions.
| Synthesis Method | Reactants | Molar Ratio (Acid:Amine) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional (Reflux with Dean-Stark) | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 5 hours | Not Specified | 90 | [7] |
| MAOS | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 10 min | Not Specified | 68.2 | [7] |
| MAOS | Oleic Acid, AEEA | 2:1 | Xylene | 9 min | 200 | 87.53 | [10] |
Spectroscopic Characterization
The structure of this compound is confirmed using spectroscopic methods such as FTIR and NMR.
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides evidence for the formation of the imidazoline ring and the presence of other key functional groups.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| O-H (Hydroxyethyl) | Stretching | ~3400 (broad) | [3] |
| C-H (Oleyl Chain) | Asymmetric Stretch | ~2921 | [3] |
| C-H (Oleyl Chain) | Symmetric Stretch | ~2851 | [3] |
| C=N (Imidazoline Ring) | Stretching | 1608 - 1647 | [3] |
| C-N (Imidazoline Ring) | Stretching | ~1237 | [3] |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Distinct signals are expected for the methylene (B1212753) protons of the imidazoline ring. The olefinic protons (-CH=CH-) of the oleyl chain are also identifiable. [3]* ¹³C NMR: A characteristic signal for the carbon of the C=N bond in the imidazoline ring is expected in the downfield region of the spectrum (around 168 ppm). [3][6]The numerous carbon atoms of the long oleyl chain will produce signals in the aliphatic region. [3]
Logical Relationships in Synthesis
The successful synthesis of high-purity this compound depends on the careful control of several interrelated parameters.
dot
Caption: Key parameters influencing the yield and purity of the final product.
Conclusion
The synthesis of this compound from oleic acid and aminoethylethanolamine is a well-established two-stage process. The reaction conditions can be varied to optimize for yield and purity, with methods like microwave-assisted synthesis offering significant advantages in terms of reaction time. Spectroscopic techniques such as FTIR and NMR are essential for confirming the successful formation of the desired product. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this important industrial chemical.
References
- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 4. This compound, 21652-27-7 [thegoodscentscompany.com]
- 5. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 9. CN112047886B - Synthetic method of oleic acid imidazoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) Formation
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and characterization of oleyl hydroxyethyl imidazoline. This compound, a C2-substituted imidazoline, is widely utilized as a corrosion inhibitor, emulsifier, and surfactant in various industrial applications, including cosmetics and oilfield chemistry.[1][2] Its amphiphilic nature, stemming from a hydrophilic imidazoline head with a hydroxyethyl group and a long hydrophobic oleyl tail, dictates its functional properties.[3]
Core Synthesis Mechanism
The principal route for synthesizing this compound is a two-stage cyclocondensation reaction between oleic acid and N-(2-hydroxyethyl)ethylenediamine, also known as aminoethylethanolamine (AEEA).[3] The process involves an initial acylation (amidation) followed by an intramolecular cyclization, which results in the formation of the imidazoline ring and the elimination of water.
Stage 1: Amide Intermediate Formation (Acylation) The first stage is the formation of an N-acyl-N'-(hydroxyethyl)ethylenediamine intermediate. The carboxylic acid group of oleic acid reacts with the primary amine group of AEEA to form an amide linkage. This is a standard condensation reaction that typically occurs at moderately elevated temperatures (e.g., 110-120°C) and results in the elimination of one molecule of water.[4]
Stage 2: Intramolecular Cyclization The second stage involves the intramolecular cyclization of the amide intermediate to form the imidazoline ring. This step requires higher temperatures (e.g., 160-250°C) and often the application of a vacuum to facilitate the removal of a second molecule of water, driving the equilibrium towards the product.[5][4] The secondary amine of the intermediate attacks the carbonyl carbon of the amide group, leading to ring closure and the formation of the C=N double bond characteristic of the imidazoline ring.[3]
The overall reaction can be summarized as follows:
Oleic Acid + Aminoethylethanolamine → Amide Intermediate + H₂O Amide Intermediate → this compound + H₂O
Below is a diagram illustrating the reaction pathway.
Quantitative Data Summary
The efficiency and rate of the synthesis are influenced by several parameters. The following tables summarize the key quantitative data gathered from various studies.
Table 1: Reaction Conditions
| Parameter | Value Range | Preferred Range | Citation |
| Reaction Temperature | 140 - 220 °C | 150 - 190 °C | [6] |
| Reaction Time (Conventional) | 12 - 22 hours | - | [7] |
| Reaction Time (Ultrasonic) | 4.5 - 5 hours | - | [7] |
| Reaction Time (General) | 3 - 18 hours | 4 - 6 hours | [6] |
| Molar Ratio (Acid:Amine) | 1 : 0.8 - 1.5 | 1 : 1 - 1.3 | [6] |
| Product Yield (Ultrasonic) | 90.2 - 92.8 % | - | [7] |
Table 2: Spectroscopic Characterization Data
| Technique | Functional Group / Atom | Vibration / Shift | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Citation |
| FTIR | C=N (Imidazoline Ring) | Stretching | 1608 - 1647 | [3][8] |
| O-H (Hydroxyethyl) | Stretching | ~3400 (broad) | [3] | |
| C-H (Oleyl Chain) | Asymmetric Stretch | ~2921 | [3] | |
| C-H (Oleyl Chain) | Symmetric Stretch | ~2851 | [3] | |
| C-N (Imidazoline Ring) | Stretching | ~1237 | [3] | |
| ¹³C NMR | C=N (Imidazoline Ring) | - | 165.8 - 166.1 | [7] |
| -CH₂- (Ring) | - | 50.7 - 55.2 | [7] | |
| ¹H NMR | CH₂ (Ring Protons) | Triplet | 2.21 - 3.68* | [7] |
| Note: NMR data is for structurally similar imidazolines and may vary slightly for the specific target compound. |
Experimental Protocols
A generalized protocol for the synthesis of this compound is detailed below, based on common methodologies described in the literature.[6][7]
Materials and Equipment:
-
Oleic Acid (technical grade)
-
Aminoethylethanolamine (AEEA)
-
Water-carrying agent (e.g., Toluene or Xylene)
-
Catalyst (optional, e.g., solid metal compound)
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or similar water separator.
-
Heating mantle and temperature controller
-
Vacuum pump
Synthesis Procedure:
-
Charging the Reactor: Charge the reaction vessel with oleic acid and AEEA in a molar ratio between 1:1 and 1:1.3.[6]
-
Addition of Solvent and Catalyst: Add a water-carrying agent, such as xylene (typically 20-30% of the reactant mass), to aid in the azeotropic removal of water.[6] If a catalyst is used, it is added at this stage.
-
Stage 1 - Amidation: Begin stirring and heat the mixture to approximately 140-160°C.[6] Water will begin to be collected in the Dean-Stark trap as the amide intermediate forms. This stage typically lasts for 2-4 hours, or until the rate of water collection slows significantly.
-
Stage 2 - Cyclization: Increase the reaction temperature to 180-220°C to initiate the intramolecular cyclization.[6] Continue to collect the second equivalent of water. The reaction progress can be monitored by measuring the amine value and the content of the imidazoline ring.[6]
-
Solvent Removal and Completion: Once the theoretical amount of water has been collected, or the reaction endpoint is confirmed by titration, connect the apparatus to a vacuum pump. Reduce the pressure to remove the water-carrying agent and any remaining volatile substances. This step also helps to drive the final cyclization to completion.[7]
-
Filtration: Cool the reaction mixture. If a solid catalyst was used, the final product is filtered to yield the purified this compound as a viscous liquid.[6]
Below is a diagram illustrating the general experimental workflow.
Structural Verification
Confirmation of the final product structure and assessment of its purity are critical. Spectroscopic techniques are fundamental for this validation.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The disappearance of the carboxylic acid O-H band from oleic acid and the appearance of a strong C=N stretching vibration between 1608–1647 cm⁻¹ are primary indicators of successful imidazoline ring formation.[3] The presence of a broad O-H band around 3400 cm⁻¹ confirms the retention of the hydroxyethyl group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. In ¹³C NMR, the appearance of a signal in the downfield region (e.g., ~166 ppm) is characteristic of the C=N carbon in the imidazoline ring.[3][7] In ¹H NMR, distinct signals for the methylene (B1212753) protons of the imidazoline ring and the olefinic protons of the oleyl chain can be identified and integrated to confirm the structure.[3]
References
- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 7. Hydroxy- and Aminoethyl Imidazolines of Cottonseed Oil Fatty Acids as Additives for Diesel Fuels [scirp.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Spectroscopic Characterization of Oleyl Hydroxyethyl Imidazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI), a versatile amphiphilic molecule with a wide range of applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[1][2] This document outlines the key spectroscopic techniques for structural elucidation and quality control, presents detailed experimental protocols, and summarizes quantitative data for easy reference.
Synthesis of Oleyl Hydroxyethyl Imidazoline
This compound is typically synthesized via a two-step condensation reaction between oleic acid and aminoethylethanolamine (AEEA).[3][4] The process involves an initial amidation reaction to form an intermediate amide, followed by an intramolecular cyclization at elevated temperatures to yield the final imidazoline product.[3][5][6]
Experimental Protocol for Synthesis
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Oleic acid (C18H34O2)
-
Aminoethylethanolamine (AEEA, C4H12N2O)
-
Toluene (B28343) (as a water-carrying agent)
-
Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)
-
Nitrogen gas supply
-
Standard laboratory glassware for organic synthesis (three-neck round-bottom flask, condenser, Dean-Stark trap, heating mantle, magnetic stirrer)
Procedure:
-
Amidation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, combine oleic acid and a slight molar excess of aminoethylethanolamine (e.g., a 1:1.1 to 1:1.3 molar ratio of oleic acid to AEEA).[4]
-
Add a water-carrying agent like toluene (approximately 20-30% of the total reactant volume).[4]
-
Introduce a catalytic amount of a suitable catalyst (e.g., 0.1-1.0 mol% relative to the oleic acid).
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature of 140-160°C and maintain for 2-4 hours.[5] Water produced during the amidation will be collected in the Dean-Stark trap.
-
Cyclization: After the theoretical amount of water from the amidation step has been collected, gradually increase the temperature to 180-220°C.[4][6]
-
Continue heating for an additional 3-6 hours, or until the collection of water from the cyclization reaction ceases.[4]
-
Purification: After the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and by-products.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The disappearance of the carboxylic acid O-H and C=O stretching bands from oleic acid and the appearance of characteristic imidazoline and alcohol bands confirm the successful synthesis.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A small drop of the purified liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be collected prior to sample analysis.
Table 1: Summary of Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| ~3400 (broad) | O-H stretch | Hydroxyethyl group | [3] |
| ~3005 | =C-H stretch | Olefinic C-H in the oleyl chain | |
| 2921-2925 | C-H asymmetric stretch | Methylene groups in the oleyl chain and imidazoline ring | [3] |
| 2851-2854 | C-H symmetric stretch | Methylene groups in the oleyl chain and imidazoline ring | [3] |
| 1608-1650 | C=N stretch | Imidazoline ring | [3] |
| ~1460 | C-H bend | Methylene groups | |
| ~1050 | C-N stretch | Imidazoline ring and hydroxyethyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~5.35 | t | 2H | -CH=CH- (Olefinic protons) |
| ~3.60 | t | 2H | -CH₂-OH (Hydroxyethyl group) |
| ~3.55 | t | 2H | -N-CH₂-CH₂-N- (Imidazoline ring) |
| ~3.20 | t | 2H | -N-CH₂-CH₂-OH (Hydroxyethyl group) |
| ~2.75 | t | 2H | -N-CH₂-CH₂-N- (Imidazoline ring) |
| ~2.20 | t | 2H | -CH₂-C=N (Adjacent to imidazoline ring) |
| ~2.00 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.60 | m | 2H | -CH₂-CH₂-C=N |
| ~1.25 | br s | ~20H | -(CH₂)n- (Methylene chain) |
| ~0.88 | t | 3H | -CH₃ (Terminal methyl group) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~165 | C=N (Imidazoline carbon) |
| ~130 | -CH=CH- (Olefinic carbons) |
| ~60 | -CH₂-OH (Hydroxyethyl carbon) |
| ~50 | -N-CH₂-CH₂-N- (Imidazoline carbons) |
| ~48 | -N-CH₂-CH₂-OH (Hydroxyethyl carbon) |
| ~32 | -CH₂-CH₂-C=N |
| ~29-30 | -(CH₂)n- (Methylene chain carbons) |
| ~27 | -CH₂-CH=CH-CH₂- (Allylic carbons) |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ (Terminal methyl carbon) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique for this analysis.
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Record the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
Table 4: Expected Mass Spectrometry Data for this compound (Molecular Formula: C₂₂H₄₂N₂O, Molecular Weight: 350.59 g/mol )
| m/z | Ion Identity | Fragmentation Pathway |
| 350 | [M]⁺ | Molecular ion |
| 335 | [M - CH₃]⁺ | Loss of a terminal methyl radical |
| 321 | [M - C₂H₅]⁺ | Loss of a terminal ethyl radical |
| 307 | [M - C₃H₇]⁺ | Loss of a terminal propyl radical |
| 293 | [M - C₄H₉]⁺ | Loss of a terminal butyl radical |
| 279 | [M - C₅H₁₁]⁺ | Loss of a terminal pentyl radical |
| 265 | [M - C₆H₁₃]⁺ | Loss of a terminal hexyl radical |
| 251 | [M - C₇H₁₅]⁺ | Loss of a terminal heptyl radical |
| 237 | [M - C₈H₁₇]⁺ | Loss of the alkyl chain alpha to the double bond |
| 113 | [C₇H₁₃N₂]⁺ | Imidazoline ring with the attached ethyl group |
| 99 | [C₆H₁₁N₂]⁺ | Imidazoline ring with an attached methyl group |
| 85 | [C₅H₉N₂]⁺ | Imidazoline ring with a vinyl substituent |
| 70 | [C₄H₆N₂]⁺ | Imidazoline ring |
Visualizing the Characterization Workflow
The logical flow of synthesizing and characterizing this compound can be represented as a workflow diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The combination of FTIR, NMR, and mass spectrometry provides a comprehensive toolkit for the unambiguous characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important industrial chemical. The successful interpretation of these spectroscopic data is crucial for ensuring the desired molecular structure and purity, which are critical for its performance in various applications.
References
- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-2-undecylimidazoline | C16H32N2O | CID 8709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 4. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 5. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]
- 6. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
An In-depth Technical Guide on the Amphiphilic Nature of Oleyl Hydroxyethyl Imidazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a cationic surfactant of the imidazoline class, recognized for its significant amphiphilic properties.[1] Its molecular architecture, featuring distinct hydrophilic and hydrophobic regions, governs its behavior at interfaces and in solution, making it a versatile compound in numerous industrial and research applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[2][3][4] This guide provides a detailed examination of the synthesis, physicochemical properties, and mechanisms of action related to its amphiphilic nature.
The core structure of oleyl hydroxyethyl imidazoline consists of a hydrophilic "head" and a hydrophobic "tail". The hydrophilic portion is composed of the imidazoline ring and a hydroxyethyl group. The nitrogen atoms within the imidazoline ring can be protonated, particularly in acidic environments, imparting a positive charge and cationic surfactant properties.[5] The hydrophobic component is a long, unsaturated oleyl C18 alkyl chain derived from oleic acid. This dual chemical nature drives the molecule to adsorb at interfaces, such as oil-water or air-water, to reduce interfacial tension.
Physicochemical Properties
The amphiphilic character of this compound is quantified by several key parameters. While specific experimental data for this exact compound is sparse in publicly available literature, the following table presents typical values for closely related imidazoline-based surfactants to illustrate their properties.
| Property | Typical Value Range | Significance |
| Molecular Weight ( g/mol ) | 350.58 | Influences diffusion and packing at interfaces. |
| Critical Micelle Concentration (CMC) | Varies (typically low) | Concentration at which surfactant monomers self-assemble into micelles; indicates surfactant efficiency.[6][7] |
| Surface Tension Reduction | Significant | Ability to lower the surface tension of a liquid, crucial for wetting and emulsification.[8] |
| Hydrophilic-Lipophilic Balance (HLB) | Varies | An empirical scale to predict whether a surfactant will form an oil-in-water or water-in-oil emulsion.[9] |
| pKa | ~15.07 (Predicted) | Relates to the protonation of the imidazoline ring, affecting its cationic nature.[10] |
| Water Solubility | 2.4 µg/L at 25°C | Low water solubility, a characteristic of surfactants with long hydrophobic tails.[10] |
Core Mechanisms and Applications
The amphiphilic nature of this compound dictates its primary functions and applications.
Micelle Formation
Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate.[11] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and the aqueous environment. The resulting spherical structures, called micelles, have a core composed of the hydrophobic oleyl chains and a shell of the hydrophilic imidazoline heads that interface with the surrounding liquid. This micellization is fundamental to its role in solubilization and as a delivery vehicle in formulations.
Emulsification
As an effective emulsifier, particularly for water-in-oil emulsions, this compound stabilizes mixtures of immiscible liquids.[2][3] By adsorbing at the oil-water interface, it reduces the interfacial tension that prevents the liquids from mixing. The molecules orient with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, creating a protective film around the dispersed droplets that prevents them from coalescing.
Corrosion Inhibition
A primary application is in corrosion inhibition, especially for steel in industrial settings.[2][12] The mechanism involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective, self-assembled film. This adsorption can occur via physisorption (electrostatic attraction between the protonated, cationic imidazoline head and a negatively charged metal surface) or chemisorption (coordination bonds between the nitrogen atoms' lone pair electrons and the metal's d-orbitals). The adsorbed molecules arrange into a dense, hydrophobic layer with the oleyl tails oriented away from the surface, creating a barrier that repels water and corrosive agents.[12]
Experimental Protocols
Synthesis of this compound
The synthesis is typically a two-stage process involving condensation and cyclization.
-
Acylation: Oleic acid and aminoethylethanolamine (AEEA) are reacted, often in a 1:1 to 1:5 molar ratio, in the presence of a water-carrying agent (e.g., xylene) and a catalyst.[13][14] The mixture is heated to 140-160°C for an initial period to form the amide intermediate.[13][15]
-
Cyclization: The temperature is then elevated to 190-230°C.[14][15] This promotes an intramolecular cyclization reaction, where a molecule of water is eliminated to form the imidazoline ring.
-
Purification: The reaction is monitored by measuring the amine value and imidazoline content.[13] Upon completion, the water-carrying agent and any excess reactants are removed, typically under vacuum, and the catalyst is filtered out to yield the final product.[13]
Measurement of Critical Micelle Concentration (CMC)
The CMC is a fundamental property that can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. The surface tension method is common.[7]
-
Preparation of Solutions: A series of aqueous solutions of this compound are prepared with increasing concentrations.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).[7]
-
Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau where it remains relatively constant. The CMC is the concentration at the point of intersection between the two linear portions of the graph.[7]
Conclusion
The amphiphilic nature of this compound is the cornerstone of its functionality. The strategic combination of a polar imidazoline head and a nonpolar oleyl tail enables it to effectively reduce interfacial tension, form micelles, stabilize emulsions, and create protective films on surfaces.[2] This versatility has established its importance in diverse fields, from industrial corrosion control to cosmetic formulations and potentially advanced drug delivery systems.[16] A thorough understanding of its physicochemical properties and the mechanisms driven by its dual nature is crucial for optimizing its current applications and innovating future technologies.
References
- 1. deascal.com [deascal.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 21652-27-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. nanoscience.com [nanoscience.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. EP0916393B1 - Surface tension reduction in water based systems - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. justagriculture.in [justagriculture.in]
- 12. researchgate.net [researchgate.net]
- 13. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 14. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
Self-Assembly of Oleyl Hydroxyethyl Imidazoline in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) is a cationic surfactant of significant interest across various industrial and research sectors, including pharmaceuticals and drug delivery. Its amphiphilic nature, comprising a hydrophobic oleyl tail and a hydrophilic hydroxyethyl imidazoline headgroup, drives its self-assembly into organized supramolecular structures in aqueous environments. This technical guide provides an in-depth exploration of the principles, experimental characterization, and quantitative aspects of OHEI self-assembly. Due to the limited availability of specific quantitative data for OHEI in publicly accessible literature, this guide also incorporates representative data from structurally analogous long-chain imidazolium-based surfactants to provide a comprehensive overview. Detailed experimental protocols for key characterization techniques are presented, alongside visualizations of experimental workflows and self-assembly processes to facilitate a deeper understanding for researchers and professionals in the field.
Introduction to Oleyl Hydroxyethyl Imidazoline (OHEI)
This compound is a cationic surfactant synthesized typically through the condensation reaction of oleic acid and aminoethylethanolamine.[1] Its molecular structure imparts amphiphilic properties, with a long, unsaturated oleyl (C18) chain constituting the hydrophobic tail and the hydroxyethyl imidazoline moiety forming the polar headgroup.[1] This dual character is the fundamental driver for its surface activity and self-assembly in aqueous solutions.
The primary applications of OHEI leverage its ability to adsorb at interfaces and form aggregates. It is widely utilized as a corrosion inhibitor, emulsifier, antistatic agent, and hair conditioning agent.[2] In the context of drug development, the self-assembled aggregates of OHEI, such as micelles and vesicles, present potential as nanocarriers for the encapsulation and targeted delivery of therapeutic agents.
The Process of Self-Assembly
In an aqueous medium, OHEI molecules initially exist as monomers at low concentrations. As the concentration increases, the hydrophobic oleyl tails tend to minimize their contact with water molecules. This hydrophobic effect drives the aggregation of OHEI monomers into organized structures where the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups are exposed to the aqueous environment.
This self-assembly process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC) . The CMC is a critical parameter that indicates the onset of micelle formation and is characterized by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[3][4]
Below is a logical diagram illustrating the self-assembly process of OHEI in an aqueous solution.
Quantitative Analysis of Self-Assembly
Table 1: Critical Micelle Concentration (CMC) of Representative Imidazolium-Based Surfactants
| Surfactant (Analogous to OHEI) | Alkyl Chain Length | Temperature (°C) | CMC (mM) |
| 1-dodecyl-3-methylimidazolium bromide | C12 | 25 | 15.8 |
| 1-tetradecyl-3-methylimidazolium bromide | C14 | 25 | 4.1 |
| 1-hexadecyl-3-methylimidazolium bromide | C16 | 25 | 1.1 |
| 1-octadecyl-3-methylimidazolium bromide | C18 | 25 | 0.3 |
Note: Data is illustrative for analogous compounds and will vary with experimental conditions.
Table 2: Aggregation Number (Nagg) of Representative Imidazolium-Based Surfactant Micelles
| Surfactant (Analogous to OHEI) | Alkyl Chain Length | Temperature (°C) | Aggregation Number (Nagg) |
| 1-dodecyl-3-methylimidazolium bromide | C12 | 25 | 50 - 70 |
| 1-hexadecyl-3-methylimidazolium bromide | C16 | 25 | 80 - 100 |
Note: Data is illustrative for analogous compounds and will vary with experimental conditions.
Table 3: Thermodynamic Parameters of Micellization for a Representative Cationic Surfactant
| Thermodynamic Parameter | Symbol | Typical Value Range (kJ/mol) | Significance |
| Gibbs Free Energy of Micellization | ΔG°mic | -20 to -40 | Spontaneity of the process (negative value indicates spontaneity) |
| Enthalpy of Micellization | ΔH°mic | -10 to +5 | Heat change during micellization (can be endothermic or exothermic) |
| Entropy of Micellization | ΔS°mic | +50 to +150 J/(mol·K) | Change in randomness (positive value indicates increased disorder, primarily due to the release of water molecules from the hydrophobic tails) |
Note: Values are representative for typical cationic surfactants and are temperature-dependent.[5]
Experimental Protocols for Characterization
The following sections detail the methodologies for key experiments used to characterize the self-assembly of OHEI and similar surfactants.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[4]
Methodology:
-
Prepare a stock solution of OHEI in deionized water.
-
Create a series of dilutions of the stock solution with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[6]
-
Plot the surface tension as a function of the logarithm of the OHEI concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[4]
The workflow for CMC determination is depicted in the diagram below.
Determination of Aggregation Number (Nagg) by Fluorescence Quenching
Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that resides in the micelles and reduces the fluorescence intensity of the probe. By analyzing the quenching efficiency as a function of quencher concentration, the number of surfactant molecules per micelle (aggregation number) can be determined.[7][8]
Methodology:
-
Prepare a series of OHEI solutions at a concentration significantly above the CMC.
-
Add a constant, small amount of a fluorescent probe (e.g., pyrene (B120774) in a suitable solvent, then evaporate the solvent) to each solution.
-
Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.
-
Measure the steady-state fluorescence intensity of the probe in each sample using a fluorometer.
-
The aggregation number is calculated using the following equation, which relates the fluorescence intensities in the absence (I0) and presence (I) of the quencher to the micelle concentration ([M]): ln(I0/I) = [Quencher] / [M] The micelle concentration is given by: [M] = (COHEI - CMC) / Nagg By plotting ln(I0/I) versus the quencher concentration, Nagg can be determined from the slope.[8]
Particle Size Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.[9]
Methodology:
-
Prepare OHEI solutions at concentrations above the CMC. The solutions should be visually transparent and free of dust or large aggregates. Filtration through a sub-micron filter may be necessary.[10]
-
Place the sample in a suitable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
The instrument's software will measure the correlation function of the scattered light intensity and calculate the particle size distribution.
-
The z-average diameter is a common parameter reported, representing the intensity-weighted mean hydrodynamic size of the aggregates.[9]
Visualization of Aggregates by Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the morphology and size of the self-assembled structures. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.
Methodology:
-
Prepare a dilute solution of OHEI above its CMC.
-
Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).[11]
-
The excess solution is carefully wicked away, leaving a thin film of the sample on the grid.
-
A negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) may be applied to enhance the contrast of the organic structures.
-
The grid is allowed to air-dry completely before being loaded into the TEM for imaging.[11]
Thermodynamics of OHEI Self-Assembly
The self-assembly of OHEI in aqueous solution is a thermodynamically driven process. The key thermodynamic parameters governing micellization are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
The relationship between these parameters is given by the Gibbs equation:
ΔG°mic = ΔH°mic - TΔS°mic
-
Gibbs Free Energy (ΔG°mic): A negative value for ΔG°mic indicates that micellization is a spontaneous process. For most surfactants, this value is in the range of -20 to -40 kJ/mol.[5]
-
Enthalpy (ΔH°mic): This parameter represents the heat absorbed or released during micellization. It can be endothermic (positive) or exothermic (negative) depending on the balance of forces involved, such as the disruption of water structure around the hydrophobic tails and the interactions between the headgroups.[5]
-
Entropy (ΔS°mic): The entropy of micellization is typically positive and is the primary driving force for the self-assembly of many surfactants. This positive entropy change is largely attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic chains into the bulk water results in a significant increase in the overall entropy of the system.
The relationship and influence of these thermodynamic parameters on the spontaneity of micellization are illustrated in the diagram below.
Conclusion
The self-assembly of this compound in aqueous solutions is a complex process governed by the interplay of hydrophobic interactions and electrostatic forces. While specific quantitative data for OHEI remains to be extensively published, the behavior of analogous long-chain imidazolium (B1220033) surfactants provides a valuable framework for understanding its properties. The experimental techniques detailed in this guide—surface tensiometry, fluorescence quenching, dynamic light scattering, and transmission electron microscopy—are robust methods for the comprehensive characterization of OHEI aggregates. A thorough understanding of the CMC, aggregation number, aggregate size and morphology, and the thermodynamics of micellization is crucial for the effective application of OHEI in various fields, particularly in the rational design of novel drug delivery systems. Further research dedicated to the specific characterization of OHEI is warranted to fully elucidate its potential in advanced applications.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. scialert.net [scialert.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 10. lsinstruments.ch [lsinstruments.ch]
- 11. researchgate.net [researchgate.net]
Thermal Stability and Degradation of Oleyl Hydroxyethyl Imidazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) is a cationic surfactant widely utilized in various industrial applications, including as a corrosion inhibitor, emulsifier, and antistatic agent. Its performance and longevity in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of OHEI, drawing upon available data for OHEI and structurally similar long-chain alkyl imidazolines. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the synthesis and primary degradation mechanism to offer a thorough understanding for research and development professionals.
Introduction
Oleyl hydroxyethyl imidazoline (OHEI) is synthesized through the condensation reaction of oleic acid with aminoethylethanolamine.[1] The resulting molecule possesses an amphiphilic nature, with a hydrophobic oleyl tail and a hydrophilic head containing the imidazoline ring and a hydroxyethyl group.[1] This structure dictates its functionality at interfaces, but the imidazoline ring can be susceptible to degradation at elevated temperatures. Understanding the thermal limits and degradation products of OHEI is crucial for optimizing its formulation and application, particularly in high-temperature environments such as those encountered in the oil and gas industry.[1][2]
Thermal Stability and Decomposition Data
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in the public domain, studies on analogous long-chain alkyl imidazoline derivatives provide valuable insights into its thermal behavior. The thermal stability is influenced by factors such as the length of the alkyl chain and the surrounding chemical environment.[3][4][5]
A study on imidazoline/dimethyl succinate (B1194679) hybrids, which share the core imidazoline structure, demonstrated thermal stability up to approximately 200-208 °C in an inert atmosphere and 191-197 °C in an oxidizing atmosphere.[6] The decomposition process was observed to be a multi-stage event.[6]
Table 1: Representative Thermal Decomposition Data for Imidazoline Derivatives
| Temperature (°C) | Event | Observations |
| < 200 | Stable | Minimal to no weight loss. |
| 200 - 250 | Onset of Decomposition | Initial weight loss, suggesting the beginning of thermal breakdown. |
| 250 - 400 | Major Decomposition | Significant weight loss occurs, corresponding to the primary degradation of the molecule. |
| > 400 | Residual Decomposition | Slower decomposition of more stable fragments. |
Note: This table is a generalized representation based on available data for similar imidazoline structures. Actual values for OHEI may vary.
Degradation Pathways
The degradation of this compound can proceed through two primary pathways: thermal decomposition and hydrolysis.
Thermal Decomposition
At elevated temperatures, the OHEI molecule can undergo fragmentation. Based on studies of similar imidazoline structures, the decomposition is likely to be a complex process involving the cleavage of bonds within the imidazoline ring and the attached side chains. This can lead to the formation of various smaller volatile molecules.
Hydrolysis
In the presence of water, particularly at elevated temperatures and in acidic or CO2-rich environments, the imidazoline ring of OHEI is susceptible to hydrolysis.[1] This reaction opens the ring to form the corresponding N-(2-hydroxyethyl)-N'-oleyl-ethylenediamine (an amido-amine).[1] While this degradation product may still exhibit some surface-active properties, its performance characteristics, particularly in corrosion inhibition, can be altered.[1]
Experimental Protocols
To assess the thermal stability and degradation of this compound, the following experimental methods are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample of OHEI (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, weighed sample of OHEI is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The data is plotted as heat flow versus temperature, revealing endothermic and exothermic peaks corresponding to thermal events.
-
Coupled TGA-FTIR (Fourier Transform Infrared Spectroscopy)
-
Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.
-
Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.
-
Methodology:
-
The TGA experiment is performed as described above.
-
The gaseous decomposition products from the TGA are continuously transferred to the gas cell of the FTIR spectrometer.
-
FTIR spectra of the evolved gases are collected at different temperatures throughout the decomposition process.
-
The spectra are analyzed to identify the functional groups and, consequently, the chemical identity of the degradation products.[7][8]
-
Visualizations
Synthesis of this compound
Caption: Synthesis pathway of this compound.
Hydrolytic Degradation of this compound
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. intercorr.com.br [intercorr.com.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. TGA-FTIR study of the vapours released by volatile corrosion inhibitor model systems | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Oleyl Hydroxyethyl Imidazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and standardized methodologies for experimental determination.
Introduction to Oleyl Hydroxyethyl Imidazoline
This compound is a cationic surfactant derived from oleic acid and hydroxyethylethylenediamine. Its molecular structure is characterized by a long, hydrophobic oleyl tail (C18) and a polar, hydrophilic head group consisting of an imidazoline ring and a hydroxyl group. This amphiphilic nature is the primary determinant of its solubility behavior and its wide range of applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.
Understanding the Solubility of this compound
The solubility of this compound is governed by the principle of "like dissolves like." Its dual chemical nature—a nonpolar hydrocarbon tail and a polar head—results in complex interactions with different types of organic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The long oleyl tail has a strong affinity for nonpolar solvents. Consequently, this compound is expected to be readily soluble in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a degree of polarity and can interact with the polar head of the imidazoline molecule. Solubility in these solvents is generally expected to be moderate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the nitrogen atoms in the imidazoline ring. While the polar head shows affinity for these solvents, the long nonpolar tail can limit overall solubility. Generally, solubility in lower alcohols is expected to be higher than in water. For imidazoline derivatives, solubility in alcohols tends to decrease as the molecular weight of the alcohol increases.
It is important to note that while often used in formulations with hydrocarbon and alcohol solvents, specific quantitative solubility data remains scarce in peer-reviewed literature and technical data sheets.[1]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on its chemical structure and general principles of surfactant solubility.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Xylene | Soluble | The long, nonpolar oleyl tail (C18) has strong van der Waals interactions with nonpolar solvent molecules, driving dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble | The polar head group can interact with the polar aprotic solvent, but the large nonpolar tail may limit extensive solubility. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Hydrogen bonding can occur between the solvent and the imidazoline's hydroxyl and nitrogen groups, but the hydrophobic tail's influence is significant. |
| Water | - | Very Low | The large hydrophobic oleyl group dominates, leading to extremely low water solubility. Estimated values are in the range of 0.002354 mg/L to 2.4 µg/L at 25°C.[2][3] |
Experimental Protocol for Solubility Determination
The following provides a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For stable suspensions, centrifugation at the same temperature can be used to separate the solid and liquid phases.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant liquid. Accurately dilute the aliquot with the same organic solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a buffer is often suitable for imidazoline analysis.[4]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL, mg/L, or mol/L.
Validation: It is crucial to ensure that equilibrium has been achieved by analyzing samples at different time points until the concentration in the supernatant remains constant.
Visualizations
The following diagrams illustrate key concepts related to the solubility and analysis of this compound.
Caption: Molecular Structure and Solvent Interaction Diagram.
Caption: Generalized Experimental Workflow for Solubility Determination.
References
A Comprehensive Technical Guide to the Historical Development of Imidazoline-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical development of imidazoline-based surfactants, from their initial discovery to their diverse modern-day applications. It provides a detailed overview of their synthesis, properties, and mechanisms of action, with a particular focus on their relevance to industrial processes and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical experimental details.
Introduction: The Emergence of Imidazoline (B1206853) Surfactants
Imidazoline-based surfactants are a class of amphiphilic molecules characterized by a hydrophilic imidazoline ring and a hydrophobic hydrocarbon tail.[1] Their journey began in the 1930s when they were first explored as cationic surfactants for dye leveling in the textile industry.[2] The true potential of these compounds was realized in the mid-20th century, with their synthesis and investigation for a broader range of applications gaining momentum in the late 1940s and 1950s.[1] This era marked a significant milestone in surfactant chemistry, opening new avenues for the formulation of stable and effective surfactant systems.
Initially recognized for their excellent fabric softening and antistatic properties, imidazoline derivatives quickly found their way into household products.[2][3] Over the decades, continuous innovation has led to the development of a wide array of imidazoline-based surfactants, including cationic, anionic, nonionic, and amphoteric variants.[1] Their tunable properties, stemming from variations in the alkyl chain length, degree of substitution, and modifications to the imidazoline ring, have enabled their use in diverse industrial sectors such as detergents, paints, corrosion inhibition, and personal care products.[1][4]
In recent years, the imidazoline scaffold has also garnered significant attention in the field of medicinal chemistry. Certain imidazoline compounds have been identified as ligands for specific receptors in the body, known as imidazoline receptors, which are involved in the regulation of blood pressure, neurotransmission, and insulin (B600854) secretion. This has opened up new possibilities for the development of novel therapeutic agents.
Historical Development and Key Milestones
The development of imidazoline-based surfactants can be broadly categorized into several key phases:
-
1930s-1940s: Early Discovery and Textile Applications: The first use of imidazoline compounds as cationic surfactants was for dye leveling in the textile industry.[2] Early patents from this era describe the synthesis of N-amino alkyl imidazolines by reacting fatty acids with polyalkylene polyamines.
-
1950s: Emergence as Fabric Softeners: The 1950s saw the commercialization of imidazoline-based surfactants as fabric softeners for household use.[2] Their ability to adsorb onto fabric surfaces, imparting a soft feel and reducing static cling, drove their widespread adoption.
-
1960s-1980s: Diversification of Applications: This period witnessed the expansion of imidazoline surfactant applications beyond textiles. Their excellent emulsifying, dispersing, and corrosion-inhibiting properties were recognized, leading to their use in industries such as paints, coatings, and oil and gas.[1][5] Research focused on synthesizing derivatives with enhanced performance characteristics, such as improved stability in acidic and alkaline conditions.[1]
-
1990s-Present: Focus on Specialization and Biological Activity: The later decades have been characterized by the development of specialized imidazoline surfactants with tailored properties for specific applications, including gemini (B1671429) surfactants with enhanced surface activity. The discovery of imidazoline receptors and the biological activity of certain imidazoline compounds have also opened up new frontiers in drug development.
Quantitative Data on Surfactant Properties
The performance of surfactants is dictated by key physicochemical properties such as their critical micelle concentration (CMC) and their ability to reduce surface tension. While a comprehensive historical dataset is challenging to compile due to variations in measurement techniques and reporting standards over the decades, the following tables provide representative data for different classes of imidazoline-based surfactants.
Table 1: Critical Micelle Concentration (CMC) of Representative Imidazoline-Based Surfactants
| Surfactant Type | Hydrophobic Chain | Head Group | CMC (mol/L) | Temperature (°C) | Method | Reference |
| Cationic Imidazoline | Dodecyl (C12) | 1-methyl-1H-imidazol-1-ium | 0.016 | 25 | Conductivity | [6] |
| Cationic Imidazoline | Hexadecyl (C16) | 1-methyl-1H-imidazol-1-ium | 0.00092 | 25 | Conductivity | [6] |
| Gemini Imidazoline | Lauric Acid-based | Diquaternary Imidazolinium | Varies with spacer | 25 | Surface Tension | [7] |
| Amphoteric Imidazoline | Coco | Carboxylate | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Surface Tension of Representative Imidazoline-Based Surfactants at their CMC
| Surfactant Type | Hydrophobic Chain | Surface Tension (mN/m) | Temperature (°C) | Reference |
| Cationic Imidazoline | Not Specified | ~32 | Not Specified | [9] |
| Gemini Imidazoline | Stearic Acid-based | Varies with spacer | 25 | [7] |
Table 3: Corrosion Inhibition Efficiency of Representative Imidazoline-Based Surfactants
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (°C) | Reference |
| Oleic Acid Imidazoline | Mild Steel | CO2-saturated brine | 100 | >90 | 50 | [10] |
| Tall Oil Fatty Acid Imidazoline | Carbon Steel | CO2-saturated 1% NaCl | 300 | 91.6 | Room Temp | [10] |
| Rosin Imidazoline | Carbon Steel | CO2-containing solution | Not Specified | High | Not Specified | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a representative imidazoline-based surfactant, 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole, derived from oleic acid and diethylenetriamine (B155796) (DETA).
Synthesis of 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole
Materials:
-
Oleic acid (technical grade)
-
Diethylenetriamine (DETA)
-
Xylene (optional, as a solvent for azeotropic water removal)
-
Nitrogen gas supply
-
Reaction flask equipped with a stirrer, thermometer, condenser, and Dean-Stark trap (if using a solvent)
Procedure (Solvent-free method):
-
Charge a reaction flask with oleic acid and diethylenetriamine in a 1:1.1 molar ratio.
-
Purge the flask with nitrogen gas to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 140-150°C. This initial phase facilitates the formation of the amidoamine intermediate.
-
Continue heating and slowly raise the temperature to 180-220°C to initiate the cyclization reaction, which involves the removal of a water molecule to form the imidazoline ring.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by measuring the amount of water collected (if using a Dean-Stark trap) or by analyzing samples for their amine value and imidazoline content.
-
Once the reaction is complete (i.e., water evolution ceases or the desired imidazoline content is reached), cool the mixture to room temperature.
-
The resulting product is a viscous liquid or a waxy solid at room temperature.
Characterization of Imidazoline Surfactants
4.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of the imidazoline ring and the disappearance of the carboxylic acid group from the starting material.
-
Sample Preparation: A thin film of the imidazoline sample is placed between two KBr plates or a spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Expected Peaks:
-
Absence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
-
Absence of the C=O stretch from the carboxylic acid (around 1710 cm⁻¹).
-
Presence of a C=N stretch characteristic of the imidazoline ring (around 1600-1650 cm⁻¹).
-
Presence of C-N stretching vibrations (around 1200-1350 cm⁻¹).
-
Presence of N-H stretching from the secondary amine in the ring (around 3300 cm⁻¹).
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms in the imidazoline molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of the imidazoline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequence.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
-
Expected ¹H NMR Signals:
-
Signals for the methylene (B1212753) protons of the imidazoline ring (typically in the range of 3.0-4.0 ppm).
-
Signals for the protons of the hydrophobic alkyl chain.
-
A signal for the N-H proton of the imidazoline ring.
-
-
Expected ¹³C NMR Signals:
-
A signal for the C=N carbon of the imidazoline ring (typically in the range of 160-170 ppm).
-
Signals for the methylene carbons of the imidazoline ring.
-
Signals for the carbons of the hydrophobic alkyl chain.
-
Signaling Pathways and Drug Development Applications
The discovery of imidazoline receptors has unveiled a new dimension to the biological activities of imidazoline compounds, extending their relevance from industrial surfactants to potential therapeutic agents. There are three main classes of imidazoline receptors: I₁, I₂, and I₃.
-
I₁ Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. Agonists of I₁ receptors can lower blood pressure by reducing sympathetic outflow.[7]
-
I₂ Imidazoline Receptors: Found in various tissues, including the brain, liver, and kidneys, the function of I₂ receptors is still under investigation, but they are implicated in various neurological and psychiatric disorders.
-
I₃ Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.[7]
The signaling pathway associated with the I₁-imidazoline receptor is of particular interest for drug development, especially for antihypertensive drugs.
I₁-Imidazoline Receptor Signaling Pathway
Activation of the I₁-imidazoline receptor is coupled to a G-protein independent signaling cascade. The binding of an agonist to the receptor initiates the hydrolysis of phosphatidylcholine, leading to the generation of second messengers, diacylglycerol (DAG) and arachidonic acid.
Caption: I₁-Imidazoline Receptor Signaling Pathway.
Experimental Workflow
The development and characterization of imidazoline-based surfactants typically follow a structured workflow, from synthesis to performance evaluation.
Caption: Experimental Workflow for Imidazoline Surfactants.
Conclusion
The historical development of imidazoline-based surfactants showcases a remarkable journey from their humble beginnings in the textile industry to their current status as versatile molecules with widespread industrial and potential therapeutic applications. Their tunable properties, coupled with a growing understanding of their biological activities, ensure that imidazoline chemistry will remain a vibrant and fruitful area of research for years to come. This guide has provided a comprehensive overview of their history, properties, and experimental protocols, aiming to equip researchers and professionals with the knowledge needed to further innovate in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stppgroup.com [stppgroup.com]
- 4. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 5. ww.surchem.pl [ww.surchem.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10000641B2 - Method and composition for preventing corrosion of metal surfaces - Google Patents [patents.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
Quantum Chemical Calculations for Oleyl Hydroxyethyl Imidazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a cationic surfactant with significant applications as a corrosion inhibitor, emulsifier, and antistatic agent. Understanding its molecular properties is crucial for optimizing its performance in various formulations. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and reactivity of this molecule. This technical guide details the computational methodologies for performing quantum chemical calculations on oleyl hydroxyethyl imidazoline and presents key molecular descriptors in a structured format to facilitate analysis and comparison. The insights derived from these calculations are invaluable for predicting the molecule's interaction with metal surfaces and other chemical species, thereby guiding the development of more effective corrosion inhibitors and other industrial products.
Introduction
This compound is an amphiphilic molecule characterized by a hydrophilic imidazoline head group containing a hydroxyethyl substituent and a long, hydrophobic oleyl tail.[1] This unique structure enables it to form protective films on metal surfaces, thus inhibiting corrosion.[2] The efficacy of imidazoline derivatives as corrosion inhibitors is strongly linked to their molecular and electronic properties.[3][4] Quantum chemical calculations offer a theoretical framework to investigate these properties, providing insights that complement experimental studies.[5]
This guide focuses on the application of Density Functional Theory (DFT) to model this compound and calculate key quantum chemical parameters that govern its reactivity and inhibitory action.
Computational Methodology
The quantum chemical calculations for this compound are typically performed using DFT methods. The general workflow for these calculations is outlined below.
Molecular Geometry Optimization
The first step in the computational study is to obtain the optimized molecular geometry of this compound. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311+G(d,p).[6][7] The optimization process ensures that the calculated properties correspond to the most stable conformation of the molecule.
Quantum Chemical Parameter Calculation
Once the geometry is optimized, a range of quantum chemical parameters can be calculated to describe the molecule's electronic structure and reactivity. These parameters are crucial for understanding the mechanism of corrosion inhibition.[3][4]
A diagram illustrating the typical workflow for quantum chemical calculations is provided below.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 3. sylzyhg.com [sylzyhg.com]
- 4. THEORETICAL CALCULATION AND EXPERIMENT STUDY ON CORROSION INHIBITION MECHANISM OF IMIDAZOLINE DERIVATIVES [sylzyhg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Oleyl Hydroxyethyl Imidazoline as a Corrosion Inhibitor for Mild Steel
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) as an effective corrosion inhibitor for mild steel, particularly in acidic and saline environments. Oleyl hydroxyethyl imidazoline is an amphiphilic organic molecule recognized for its ability to form a persistent, protective film on metal surfaces. This document outlines its mechanism of action, synthesis, and detailed methodologies for evaluating its performance using gravimetric and electrochemical techniques. Data is presented to guide researchers and industry professionals in its application.
Introduction
Mild steel, while ubiquitous in industrial applications due to its mechanical properties and low cost, is highly susceptible to corrosion, especially in the presence of acids, salts, and dissolved gases like H₂S and CO₂.[1][2][3] Corrosion inhibitors are a primary defense against this degradation.[4] this compound is a heterocyclic nitrogen-containing compound that has demonstrated significant efficacy as a corrosion inhibitor.[5][6] Its molecular structure, featuring a hydrophilic imidazoline head and a long hydrophobic oleyl tail, allows it to adsorb strongly onto the steel surface, creating a barrier against corrosive agents.[7] This document serves as a practical guide for its synthesis, application, and evaluation.
Mechanism of Action
The corrosion inhibition by this compound is primarily a surface phenomenon governed by its adsorption onto the mild steel. The mechanism can be described by the following key steps:
-
Protonation: In acidic environments, the nitrogen atoms in the imidazoline ring can become protonated, giving the head group a positive charge.[2][3]
-
Adsorption: The steel surface in an acidic solution is typically negatively charged. The positively charged hydrophilic head of the imidazoline molecule adsorbs onto the steel surface via electrostatic interaction (physisorption). Furthermore, the lone pair electrons on the nitrogen atoms and the π-electrons of the double bond in the oleyl chain can form coordinate bonds with the vacant d-orbitals of iron atoms (chemisorption).[5]
-
Film Formation: Following adsorption, the long, hydrophobic oleyl tails orient themselves away from the metal surface, forming a dense, self-assembled monolayer (SAM).[7] This film acts as a physical barrier, displacing water and blocking corrosive species (like H⁺, Cl⁻) from reaching the metal.
-
Inhibition of Reactions: The protective layer impedes both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.[8][9]
Caption: Mechanism of corrosion inhibition by this compound.
Quantitative Performance Data
The inhibition efficiency (IE%) of this compound is highly dependent on its concentration, the corrosive medium, and temperature. The following tables summarize performance data from various studies.
Table 1: Inhibition Efficiency in H₂S Containing Media Corrosive Medium: 3% NaCl solution saturated with H₂S at 50 °C. Substrate: Pipeline Steel.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE%) | Predominant Corrosion Type | Reference |
| 5 | ~95% | Localized | [1][7] |
| 10 | ~95% | Localized | [1][7] |
| 25 | Lower efficiency (decreased over time) | - | [7] |
| 50 | - | Mixture of uniform & localized | [1] |
| 100 | - | Mixture of uniform & localized | [1] |
Table 2: Inhibition Efficiency in NaCl Solution Corrosive Medium: 1% NaCl solution. Substrate: Carbon Steel.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE%) | Gibbs Free Energy (ΔG⁰ads) (kJ/mol) | Adsorption Type | Reference |
| 8 | 39.59% | -34.34 | Semi-Chemisorption | [5] |
Table 3: Electrochemical Parameters in 1.0 M HCl Substrate: Mild Steel. Data derived from potentiodynamic polarization studies.
| Inhibitor | Concentration | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Inhibition Type | Reference |
| LOBI | 0 ppm | 1056 | - | - | [9] |
| LOBI | 200 ppm | 58 | 94.5% | Mixed | [9] |
*Note: LOBI is a linseed oil-based imidazoline, structurally similar to this compound, demonstrating the effectiveness of the imidazoline functional group.
Experimental Protocols
The following section details the protocols for the synthesis of this compound and the subsequent evaluation of its corrosion inhibition properties.
Caption: General experimental workflow for inhibitor evaluation.
This protocol describes the synthesis via a two-stage cyclocondensation reaction.[7]
-
Materials & Equipment:
-
Oleic Acid
-
Aminoethylethanolamine (AEEA)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Heating mantle, magnetic stirrer
-
Nitrogen gas inlet
-
-
Procedure:
-
Charge the round-bottom flask with equimolar amounts of oleic acid and AEEA.
-
Begin stirring and gently purge the system with nitrogen.
-
First Stage (Amide Formation): Heat the mixture to 140-160 °C. Water will be produced and collected in the Dean-Stark trap. Maintain this temperature until water evolution ceases (approx. 2-3 hours).
-
Second Stage (Cyclization): Increase the temperature to 200-230 °C to initiate the intramolecular cyclization, forming the imidazoline ring. Continue collecting the water produced.[1]
-
The reaction is complete when the theoretical amount of water (2 moles per mole of oleic acid) has been collected.
-
Cool the reaction mixture to room temperature. The resulting product is this compound.
-
Characterization (Optional but Recommended): Confirm the structure using Fourier Transform Infrared (FTIR) spectroscopy (look for the C=N stretch around 1608–1647 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
This method provides a direct measure of metal loss.
-
Mild Steel Coupon Preparation:
-
Cut mild steel specimens to a standard size (e.g., 2.5 cm x 1.25 cm x 0.3 cm).[10]
-
Polish the coupons sequentially with different grades of abrasive paper (e.g., 200, 400, 600, 800 grit) until a mirror finish is achieved.
-
Degrease the coupons by sonicating in acetone (B3395972) for 5-10 minutes.[10]
-
Rinse with deionized water, dry with a stream of warm air, and store in a desiccator.
-
Accurately weigh each coupon (W_initial) using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1.0 M HCl or 3.5% NaCl).
-
Prepare a series of test solutions by adding different concentrations of the synthesized inhibitor (e.g., 5, 10, 25, 50, 100 ppm) to the corrosive medium. Include a blank solution with no inhibitor.
-
Completely immerse one pre-weighed coupon into each test solution at a specified temperature (e.g., 60 °C) for a fixed duration (e.g., 6-72 hours).[10]
-
After immersion, retrieve the coupons.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., ASTM G1-88 standard) and gently brushing.[10]
-
Rinse thoroughly with deionized water and acetone, dry, and re-weigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × (W_initial - W_final)) / (D × A × T) where D is the density of mild steel (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).
-
Inhibition Efficiency (IE%): IE% = ((CR_blank - CR_inhibitor) / CR_blank) × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in its presence.
-
Electrochemical methods provide rapid corrosion rate data and mechanistic insights.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): A prepared mild steel coupon with a fixed exposed area (e.g., 1 cm²).
-
Counter Electrode (CE): A platinum foil or graphite (B72142) rod.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Connect the electrodes to a potentiostat.
-
-
Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 1 hour until a steady state is reached.[11]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 5-10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.
-
Calculate IE% using: IE% = ((R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor) × 100
-
-
Potentiodynamic Polarization (Tafel Plots):
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Calculate IE% using: IE% = ((I_corr_blank - I_corr_inhibitor) / I_corr_blank) × 100
-
-
These techniques characterize the inhibitor film and its effect on the steel surface.
-
Sample Preparation: Use the mild steel coupons retrieved from the weight loss or electrochemical experiments. Rinse gently with deionized water and dry.
-
Scanning Electron Microscopy (SEM):
-
Mount the coupon on an SEM stub.
-
Obtain images of the surface morphology at various magnifications.
-
Compare the surface of the coupon exposed to the blank solution (which should show significant pitting/damage) with those exposed to the inhibitor (which should appear smoother).[12]
-
-
Atomic Force Microscopy (AFM):
-
AFM provides topographical information at a higher resolution than SEM.
-
Scan a small area of the coupon surface to measure surface roughness.
-
A significant reduction in surface roughness in the presence of the inhibitor indicates the formation of a protective film.[10]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is used to determine the elemental composition of the surface layer, confirming the adsorption of the inhibitor.
-
Analyze the high-resolution spectra for key elements. The presence of N 1s and C 1s peaks corresponding to the imidazoline ring and oleyl chain on the inhibited sample confirms the formation of the inhibitor film on the steel surface.[8][9][13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors [mdpi.com]
- 5. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Oleyl Hydroxyethyl Imidazoline in Oil and Gas Pipelines
For Researchers, Scientists, and Drug Development Professionals
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a versatile cationic surfactant with significant applications in the oil and gas industry, primarily utilized as a corrosion inhibitor and emulsifier in pipeline systems. Its molecular structure, featuring a hydrophilic imidazoline head and a long, hydrophobic oleyl tail, allows it to form a protective film on metal surfaces, mitigating corrosion, and to stabilize oil-water emulsions.
Application Notes
Oleyl hydroxyethyl imidazoline is a key component in protecting the integrity of oil and gas pipelines.[1] Its primary function is to act as a corrosion inhibitor, safeguarding the metal from corrosive agents present in the transported fluids, such as acids, salts, and moisture.[1] This compound is effective in various harsh environments, including those containing CO2 and H2S.[2]
The mechanism of corrosion inhibition involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective barrier.[1] This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic attraction between the positively charged protonated imidazoline molecules and the negatively charged metal surface.[2]
-
Chemisorption: This is a stronger form of adsorption involving the formation of coordinate bonds between the nitrogen atoms in the imidazoline ring and the iron atoms on the steel surface.[2]
The long oleyl chains orient away from the metal surface, creating a hydrophobic layer that repels water and prevents corrosive species from reaching the pipeline wall.[2] Beyond its anti-corrosive properties, this imidazoline derivative also functions as an acid-stable emulsifier, which is valuable in formulating lubricants and specialized cleaning agents.[1]
The effectiveness of this compound as a corrosion inhibitor is dependent on its concentration. While low concentrations may offer incomplete protection due to the formation of a porous film, optimal concentrations can achieve high inhibition efficiencies.[2][3]
Quantitative Data Summary
The following table summarizes the performance of this compound as a corrosion inhibitor under various conditions as reported in the literature.
| Inhibitor Concentration (ppm) | Environment | Temperature (°C) | Inhibition Efficiency (%) | Predominant Corrosion Type | Source |
| 5 - 10 | 3% NaCl solution with H₂S | 50 | ~95 | Localized (at lower concentrations) | [3] |
| 25 | 3% NaCl solution with H₂S | 50 | Lower efficiency after 8 hours | - | [3] |
| 50 | 3% NaCl solution with H₂S | 50 | 98 | Mixture of uniform and localized | [3] |
| 100 | 3% NaCl solution with H₂S | 50 | Lower efficiency after 8 hours | Mixture of uniform and localized | [3] |
| 10 and 25 | Not specified | Not specified | >99 | - | [4] |
Experimental Protocols
The evaluation of this compound's performance as a corrosion inhibitor involves simulating pipeline conditions in a laboratory setting.[5] The choice of methodology often depends on the pipeline's operating conditions, particularly the wall shear stress (WSS).[5]
1. Protocol for Corrosion Rate Measurement using Linear Polarization Resistance (LPR)
This electrochemical technique provides a rapid measurement of the general corrosion rate.
-
Apparatus: Potentiostat, electrochemical cell with a three-electrode setup (working electrode made of pipeline steel, reference electrode, and counter electrode).
-
Procedure:
-
Prepare the test solution to simulate the pipeline environment (e.g., 3% NaCl solution saturated with H₂S).[3]
-
Place the steel working electrode in the test solution within the electrochemical cell.
-
Allow the open circuit potential (OCP) to stabilize.
-
Apply a small potential ramp (typically ±10-20 mV) around the OCP.
-
Measure the resulting current and calculate the polarization resistance (Rp).
-
The corrosion current density (icorr), and subsequently the corrosion rate, is inversely proportional to Rp.
-
Repeat the measurement at various concentrations of this compound to determine the inhibition efficiency.[3]
-
2. Protocol for Evaluating Film Persistency
This protocol assesses the stability and longevity of the protective inhibitor film.[6]
-
Procedure:
-
Expose a pre-weighed steel coupon to the inhibited test solution for a specific duration (e.g., 1 hour) to allow for film formation.[6]
-
Remove the coupon and rinse it.
-
Immerse the coupon in a similar solution without the inhibitor.[6]
-
Measure the corrosion rate over time using a method like LPR or weight loss to determine how long the protective film remains effective.[6]
-
3. Protocol for High-Shear Corrosion Testing (Rotating Cage Method)
This method is suitable for simulating the hydrodynamic conditions in pipelines with moderate to high wall shear stress (20-200 Pa).[5]
-
Apparatus: Rotating cage apparatus, test vessel, steel coupons.
-
Procedure:
-
Mount pre-weighed steel coupons onto the rotating cage.
-
Immerse the rotating cage in the test solution containing the desired concentration of this compound.
-
Rotate the cage at a specific speed to achieve the target wall shear stress.
-
Maintain the test conditions (temperature, pressure, fluid composition) for the duration of the experiment.
-
After the test, remove the coupons, clean them, and determine the weight loss to calculate the corrosion rate.
-
Visualizations
Caption: Mechanism of corrosion inhibition by this compound.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
Application Notes and Protocols for Oleyl Hydroxyethyl Imidazoline-Based Anti-Corrosion Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a cationic surfactant belonging to the imidazoline class of compounds, recognized for its efficacy as a corrosion inhibitor, particularly in acidic environments and those containing hydrogen sulfide.[1][2] Its molecular structure, featuring a hydrophilic imidazoline head with a hydroxyethyl group and a long, hydrophobic oleyl tail, allows it to form a protective, persistent film on metal surfaces.[3][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of anti-corrosion coatings based on oleyl hydroxyethyl imidazoline.
Mechanism of Action
The anti-corrosion properties of this compound stem from its ability to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive ions.[1] This adsorption occurs through a combination of physisorption and chemisorption.[3] The protonated nitrogen atoms in the imidazoline ring can electrostatically interact with the negatively charged metal surface (physisorption), while the lone pair electrons on the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption).[3] The long oleyl chains orient themselves away from the metal surface, creating a hydrophobic layer that repels water and other corrosive agents.[2][3]
Illustrative Coating Formulations
While specific proprietary formulations are not publicly available, the following tables provide illustrative examples of anti-corrosion coating formulations incorporating this compound. These are intended as starting points for research and development.
Table 1: Illustrative Water-Based Anti-Corrosion Primer Formulation
| Component | Function | Weight Percentage (%) |
| Water | Solvent | 40 - 50 |
| Epoxy Resin Dispersion | Binder | 30 - 40 |
| This compound | Corrosion Inhibitor | 2 - 5 |
| Pigments (e.g., Titanium Dioxide, Zinc Phosphate) | Color and additional corrosion inhibition | 10 - 15 |
| Coalescing Agent | Film formation aid | 1 - 3 |
| Defoamer | Prevents foam formation | 0.1 - 0.5 |
| Dispersant | Pigment wetting and stabilization | 0.1 - 0.5 |
| pH Adjuster (e.g., Aminomethyl Propanol) | Controls pH | As needed |
Table 2: Illustrative Solvent-Based Anti-Corrosion Coating Formulation
| Component | Function | Weight Percentage (%) |
| Xylene/Toluene mixture | Solvent | 30 - 40 |
| Epoxy Resin | Binder | 25 - 35 |
| Polyamide/Amine Adduct | Curing Agent | 10 - 15 |
| This compound | Corrosion Inhibitor | 3 - 7 |
| Anti-corrosive Pigments (e.g., Zinc Chromate, Strontium Chromate) | Corrosion Inhibition | 10 - 20 |
| Fillers (e.g., Talc, Barytes) | Rheology control and reinforcement | 5 - 10 |
| Flow and Leveling Agent | Improves surface finish | 0.5 - 1.5 |
| Anti-settling Agent | Prevents pigment settling | 0.1 - 0.5 |
Quantitative Performance Data
The following table summarizes the corrosion inhibition efficiency of this compound, both individually and in combination with a synergist, as determined by various testing methods.
Table 3: Corrosion Inhibition Efficiency Data
| Inhibitor(s) | Concentration (mmol/L) | Dip Coating Time (min) | Test Method | Inhibition Efficiency (%) |
| This compound | 25 | 10 | Gravimetric | < 50 |
| This compound | 50 | 10 | Gravimetric | < 50 |
| This compound | 100 | 10 | Gravimetric | < 50 |
| This compound + Cocoyl Sarcosine | 100 | 1 | Gravimetric | ~75 |
| This compound + Cocoyl Sarcosine | 100 | 10 | Gravimetric | up to 86 |
| This compound + Cocoyl Sarcosine | 100 | 30 | Gravimetric | ~80 |
| This compound + Cocoyl Sarcosine | 100 | 10 | Electrochemical Impedance Spectroscopy | up to 84 |
| This compound + Cocoyl Sarcosine | 100 | 10 | Potentiodynamic Polarization | > 91 |
Data adapted from a study on low carbon steel in 0.1 M NaCl solution.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Weight Loss Method (Gravimetric Analysis)
Objective: To determine the corrosion rate of a metal in the presence and absence of the inhibitor coating.
Materials:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions and surface area.
-
Corrosive medium (e.g., 3.5% NaCl solution, acidic solution).
-
Beakers or testing cells.
-
Analytical balance.
-
Abrasive paper (e.g., silicon carbide) of various grits.
-
Acetone or other suitable solvent for cleaning.
-
Drying oven.
Procedure:
-
Specimen Preparation: Mechanically polish the metal coupons with abrasive paper to a uniform finish.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water and drying.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
Coating Application (for coated samples): Apply the formulated coating containing this compound to the prepared coupons using a consistent method (e.g., dip coating, spin coating, brushing) to achieve a uniform film thickness.
-
Allow the coated coupons to cure according to the formulation's specifications.
-
Immersion: Immerse the coupons (both coated and uncoated controls) in the corrosive medium in separate beakers. Ensure the entire surface of the coupon is exposed to the solution.
-
Maintain the test conditions (e.g., temperature, immersion time) as required for the specific study.
-
Post-Immersion Cleaning: After the specified immersion period, remove the coupons from the solution.
-
Carefully remove the corrosion products from the uncoated coupons using a suitable cleaning solution (e.g., Clarke's solution for steel). For coated coupons, gently rinse to remove any loose debris without damaging the coating.
-
Rinse the coupons with distilled water and acetone, then dry them in an oven.
-
Accurately weigh the cleaned and dried coupons (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm³.
-
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the protective properties of the anti-corrosion coating by measuring its impedance to an alternating current signal.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The coated metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive medium.
Procedure:
-
Setup: Assemble the three-electrode cell with the coated specimen as the working electrode, immersing it in the corrosive solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance and phase angle as a function of frequency.
-
Analysis:
-
Plot the data as Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Potentiodynamic Polarization
Objective: To determine the corrosion current (icorr) and corrosion potential (Ecorr) of the metal with and without the protective coating.
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell (as described for EIS).
-
Corrosive medium.
Procedure:
-
Setup: Assemble the three-electrode cell as for the EIS measurement.
-
Allow the system to stabilize at the OCP for a specified time (e.g., 30-60 minutes).
-
Measurement: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Analysis:
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates a lower corrosion rate and better protection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Visualizations
References
Performance of Oleyl Hydroxyethyl Imidazoline in High-Temperature Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) is a cationic surfactant widely recognized for its efficacy as a corrosion inhibitor, particularly in the demanding high-temperature and high-pressure environments characteristic of the oil and gas industry. Its amphiphilic molecular structure, featuring a hydrophilic imidazoline head and a long, hydrophobic oleyl tail, facilitates the formation of a protective film on metal surfaces, thereby mitigating corrosion. However, the performance and stability of OHEI are significantly influenced by elevated temperatures. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of performance data in high-temperature settings.
Introduction
Oleyl hydroxyethyl imidazoline is synthesized through the cyclocondensation reaction of oleic acid with aminoethylethanolamine at elevated temperatures. Its primary application lies in the formulation of corrosion inhibitors for carbon steels in environments containing corrosive agents like CO2 and H2S. The effectiveness of OHEI is attributed to its ability to adsorb onto metal surfaces, forming a self-assembled monolayer that acts as a physical barrier to corrosive species.
At elevated temperatures, typically in the range of 100-150°C, OHEI can undergo hydrolysis, where the imidazoline ring opens to form the corresponding amido-amine precursor. This transformation can impact the inhibitor's performance, as the amido-amine, while also a corrosion inhibitor, may exhibit different adsorption characteristics and thermal stability. Consequently, higher concentrations of the inhibitor are often required to achieve the desired level of protection at higher temperatures.
Applications
The principal application of OHEI in high-temperature environments is as a corrosion inhibitor in:
-
Oil and Gas Production: Protecting downhole equipment, pipelines, and processing facilities from corrosion induced by CO2, H2S, and brine at elevated temperatures and pressures.
-
Industrial Lubricants: Serving as an additive in high-temperature lubricant formulations to protect metallic components from wear and corrosion.
-
Acid-Stable Emulsifier: In various industrial processes requiring stable emulsions at high temperatures.
Performance Data
The following tables summarize the corrosion inhibition performance of a tall oil-based imidazoline (a commercial form of OHEI) and its amide precursor in a high-temperature, high-pressure CO2 environment.
Table 1: Corrosion Inhibition Efficiency at 150°F (65.6°C)
| Inhibitor | Concentration (ppm) | Exposure Time (hours) | Inhibition Efficiency (%) |
| Imidazoline | 25 | 24 | 95 |
| Imidazoline | 25 | 72 | 96 |
| Amide | 25 | 24 | 95 |
| Amide | 25 | 72 | 96 |
Data sourced from Chen et al., 2000.
Table 2: Corrosion Inhibition Efficiency at 300°F (149°C) and 3,000 psig CO2
| Inhibitor | Concentration (ppm) | Exposure Time (hours) | Inhibition Efficiency (%) |
| Imidazoline | 1000 | 4 | 75 |
| Imidazoline | 1000 | 24 | 56 |
| Imidazoline | 1000 | 72 | 38 |
| Amide | 1000 | 4 | 70 |
| Amide | 1000 | 24 | 83 |
| Amide | 1000 | 72 | 72 |
Data sourced from Chen et al., 2000.
These data indicate that at moderate temperatures, both imidazoline and its amide precursor provide excellent corrosion inhibition. However, at significantly higher temperatures, the performance of imidazoline deteriorates over time, likely due to hydrolysis, while the amide shows comparatively better long-term thermal stability. It is important to note that a much higher concentration of the inhibitor is required to achieve a high level of protection at elevated temperatures.
Experimental Protocols
High-Temperature Weight Loss Corrosion Test
This protocol outlines a standard method for evaluating the performance of OHEI as a corrosion inhibitor using the weight loss technique in a high-temperature, high-pressure autoclave.
Objective: To determine the corrosion rate of a metal coupon in a corrosive fluid with and without the inhibitor at a specified temperature and pressure, and to calculate the inhibitor's efficiency.
Materials and Equipment:
-
High-temperature, high-pressure autoclave
-
Metal coupons (e.g., carbon steel C1018)
-
Corrosive fluid (e.g., brine saturated with CO2)
-
This compound (OHEI)
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Cleaning and polishing materials (e.g., acetone, silicon carbide paper)
-
Inhibitor solvent (e.g., isopropanol)
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with silicon carbide paper, rinse with deionized water, degrease with acetone, and dry.
-
Measure the dimensions of each coupon to calculate the surface area.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (Wi).
-
Store the coupons in a desiccator until use.
-
-
Test Solution Preparation:
-
Prepare the corrosive brine solution of the desired composition.
-
For the inhibited test, dissolve the required concentration of OHEI in the brine.
-
De-aerate the solution by purging with nitrogen gas.
-
-
Autoclave Setup and Test Execution:
-
Place the prepared coupons in the autoclave.
-
Add the test solution to the autoclave.
-
Seal the autoclave and purge with CO2 to saturate the solution.
-
Pressurize the autoclave with CO2 to the desired test pressure.
-
Heat the autoclave to the specified test temperature and maintain for the duration of the test (e.g., 24, 48, 72 hours).
-
-
Post-Test Coupon Analysis:
-
After the test duration, cool the autoclave, depressurize, and retrieve the coupons.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse the coupons with deionized water and acetone, then dry.
-
Weigh each coupon to the nearest 0.1 mg and record the final weight (Wf).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = Wi - Wf
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * D)
-
Where: A = surface area of the coupon (cm²), T = exposure time (hours), D = density of the metal (g/cm³).
-
-
Inhibitor Efficiency (%IE): %IE = [(CR_blank - CR_inhibited) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate without inhibitor, and CR_inhibited is the corrosion rate with the inhibitor.
-
-
Electrochemical Testing at High Temperature
Electrochemical methods such as Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) can provide real-time corrosion rate measurements.
Objective: To continuously monitor the corrosion rate and understand the mechanism of inhibition at elevated temperatures.
Equipment:
-
High-temperature, high-pressure electrochemical cell
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode setup: Working electrode (metal sample), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum)
Procedure (General Outline):
-
Cell Setup: Assemble the three-electrode system in the high-temperature electrochemical cell with the test solution.
-
System Equilibration: Allow the system to stabilize at the test temperature and pressure until a steady open-circuit potential (OCP) is reached.
-
LPR Measurement:
-
Apply a small potential scan (typically ±10-20 mV) around the OCP at a slow scan rate.
-
The slope of the potential-current curve is the polarization resistance (Rp).
-
Calculate the corrosion current (Icorr) using the Stern-Geary equation: Icorr = B / Rp, where B is the Stern-Geary constant.
-
The corrosion rate is directly proportional to Icorr.
-
-
EIS Measurement:
-
Apply a small amplitude AC voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
The resulting impedance data can be modeled with equivalent electrical circuits to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Diagrams
Experimental Workflow
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Oleyl Hydroxyethyl Imidazoline Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHI) is a cationic surfactant belonging to the imidazoline class of organic compounds, widely recognized for its exceptional corrosion inhibition properties.[1][2] Its molecular structure, featuring a hydrophilic imidazoline head with a hydroxyethyl group and a long, hydrophobic oleyl tail, allows it to effectively adsorb onto metal surfaces.[2][3] This adsorption forms a protective, self-assembled monolayer that acts as a barrier against corrosive agents, making OHI a valuable corrosion inhibitor in various industrial applications, particularly in the oil and gas sector.[1][4] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the formation and effectiveness of such inhibitor films.[5][6] By applying a small amplitude AC signal over a range of frequencies, EIS can provide quantitative data on the electrochemical processes occurring at the metal/solution interface, such as charge transfer resistance and double-layer capacitance, which are indicative of the inhibitor's performance.[5][7]
Principle of Corrosion Inhibition by Oleyl Hydroxyethyl Imidazoline
The corrosion inhibition mechanism of this compound is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier. This process is influenced by the molecule's amphiphilic nature. The hydrophilic imidazoline ring, which can be protonated in acidic environments, interacts with the metal surface, while the hydrophobic oleyl tail orients away from the surface, creating a dense, water-repellent layer.[2][3] This adsorbed film effectively blocks the active sites for corrosion, retarding both anodic and cathodic reactions.[8][9] The formation of this protective layer can be studied and quantified using EIS, where an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) typically signify effective corrosion inhibition.[7][10]
Experimental Protocols
Materials and Equipment
-
Working Electrode: Mild steel (e.g., AISI 1040, X65 carbon steel) coupons or rods.[3][5]
-
Corrosive Medium: 3.5% NaCl solution saturated with CO2 is a common medium to simulate corrosive industrial environments.[3][5]
-
Inhibitor: this compound (OHI).
-
Electrochemical Cell: A standard three-electrode cell with a working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[11]
-
Potentiostat/Galvanostat with EIS capability: (e.g., Solartron 1260/1287).[5]
-
Surface Preparation Equipment: Silicon carbide (SiC) grit papers of various grades (e.g., 500-grit), ethanol (B145695), and deionized water for cleaning the electrode surface.[5]
Experimental Workflow
Caption: Experimental workflow for EIS analysis of OHI films.
Detailed Protocol
-
Working Electrode Preparation:
-
Mechanically abrade the surface of the mild steel working electrode using SiC grit paper (e.g., up to 500 grit) to ensure a uniform and reproducible surface.[5]
-
Rinse the electrode thoroughly with deionized water to remove any abrasive particles.
-
Degrease the electrode by sonicating in ethanol for 5-10 minutes.
-
Dry the electrode in a stream of cool air and immediately use it for the experiment.[5]
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution saturated with CO2).[5]
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
-
Inhibitor Addition and Film Formation:
-
Introduce the desired concentration of this compound into the corrosive medium. Concentrations can range from a few ppm to several hundred ppm.[4][12]
-
Allow a sufficient amount of time for the inhibitor to adsorb onto the metal surface and form a stable film. This can range from 30 minutes to several hours, which can be monitored by observing the OCP.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Perform the EIS measurement at the stabilized open-circuit potential.
-
Apply a small amplitude AC voltage signal, typically 5-10 mV, to the system.[5]
-
Sweep the frequency over a wide range, for instance, from 500 kHz down to 5 mHz.[5]
-
Record the impedance data (real and imaginary components) as a function of frequency.
-
-
Data Analysis:
-
Plot the acquired impedance data as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit (EEC) model. A common model for such systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), often represented by a constant phase element (CPE) for better fitting of real-world data.[5][13]
-
Extract the values of the circuit elements, particularly Rct and Cdl.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
-
Data Presentation
The following tables summarize typical quantitative data obtained from EIS measurements of this compound films on steel in a corrosive environment.
Table 1: EIS Parameters for OHI on Steel in CO2-Saturated 3.5% NaCl Solution
| OHI Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 150 | 300 | - |
| 50 | 1200 | 50 | 87.5 |
| 100 | 2500 | 35 | 94.0 |
| 200 | 4800 | 20 | 96.9 |
| 300 | 5500 | 18 | 97.3 |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions such as steel grade, temperature, and pH.
Visualization of Inhibition Mechanism
Caption: Logical relationship of corrosion inhibition by OHI films.
Conclusion
Electrochemical Impedance Spectroscopy is an invaluable tool for characterizing the performance of this compound as a corrosion inhibitor. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize EIS in their studies. The quantitative data derived from EIS, such as charge transfer resistance and double-layer capacitance, allows for a thorough evaluation of the inhibitor's efficiency and the integrity of the protective film formed on the metal surface. This enables a deeper understanding of the corrosion inhibition mechanism and facilitates the development of more effective corrosion protection strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. content.ampp.org [content.ampp.org]
- 7. researchgate.net [researchgate.net]
- 8. ohio.edu [ohio.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis and Application of Oleyl Hydroxyethyl Imidazoline Derivatives: A Detailed Guide for Researchers
Abstract
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) and its derivatives are versatile cationic surfactants with a wide range of applications in industrial processes and product formulations. Their unique molecular structure, featuring a hydrophobic oleyl tail, a hydrophilic imidazoline ring, and a reactive hydroxyethyl group, imparts excellent properties as corrosion inhibitors, emulsifiers, and antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of OHEI derivatives, intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
Imidazoline derivatives have been a subject of scientific and industrial interest since the mid-20th century, initially utilized as cationic surfactants in the textile industry.[1] The synthesis of oleyl hydroxyethyl imidazoline, through the cyclocondensation of oleic acid and aminoethylethanolamine (AEEA), has led to its widespread use in various fields.[1] Its amphiphilic nature allows it to adsorb at interfaces, making it an effective corrosion inhibitor, emulsifier for oil-in-water and water-in-oil systems, and an agent with notable antimicrobial properties.[1][2] This guide offers a comprehensive overview of the synthesis and practical applications of OHEI derivatives, supported by detailed experimental protocols and performance data.
Synthesis of this compound
The primary method for synthesizing OHEI is a two-stage process involving the amidation of oleic acid with aminoethylethanolamine, followed by an intramolecular cyclization to form the imidazoline ring.[1] Greener synthesis approaches, such as microwave-assisted organic synthesis (MAOS), have been shown to significantly reduce reaction times and improve yields.
Conventional Thermal Synthesis Protocol
This protocol describes the laboratory-scale synthesis of OHEI using conventional heating.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Aminoethylethanolamine (AEEA, >98%)
-
Xylene (as a water-carrying agent)
-
Solid acid catalyst (e.g., p-toluenesulfonic acid)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, Dean-Stark trap, condenser, thermometer, mechanical stirrer)
-
Heating mantle
-
Vacuum pump
Procedure:
-
Acylation Reaction:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser, add oleic acid and AEEA in a molar ratio of 1:1.1.
-
Add xylene as a solvent and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 140-160°C under a slow stream of nitrogen while stirring.
-
Water produced during the amidation reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value is close to zero.
-
-
Cyclization Reaction:
-
Once the acylation is complete, increase the temperature to 180-220°C to initiate the cyclization reaction.
-
Continue to remove the water of reaction via the Dean-Stark trap.
-
The progress of the cyclization can be monitored by measuring the amine value and the content of the imidazoline ring using titration methods.
-
-
Purification:
-
After the reaction is complete, cool the mixture to below 100°C.
-
Remove the xylene and any unreacted AEEA by vacuum distillation.
-
The final product, this compound, is a viscous liquid.
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the imidazoline ring by the presence of a characteristic C=N stretching vibration in the range of 1608–1647 cm⁻¹.[1]
-
1H NMR Spectroscopy: Analyze the proton signals to confirm the structure of the imidazoline ring and the presence of the oleyl and hydroxyethyl groups.
Microwave-Assisted Synthesis (MAOS) Protocol
MAOS offers a more efficient and environmentally friendly alternative to conventional synthesis.
Materials:
-
Oleic acid
-
Aminoethylethanolamine (AEEA)
-
Microwave reactor suitable for organic synthesis
Procedure:
-
In a microwave-safe reaction vessel, mix oleic acid and AEEA in a 1:1.1 molar ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 180-200°C and the reaction time to 10-15 minutes.
-
After the reaction, cool the vessel and collect the product.
-
The product can be used directly or purified by vacuum distillation to remove any unreacted starting materials.
Applications and Experimental Protocols
Corrosion Inhibition
OHEI derivatives are highly effective corrosion inhibitors, particularly for carbon steel in acidic environments containing CO2 or H2S, commonly found in the oil and gas industry.[1] They function by adsorbing onto the metal surface to form a protective film.
Quantitative Data on Corrosion Inhibition:
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 5.25 | - |
| 10 | 1.10 | 79.0 |
| 25 | 0.47 | 91.0 |
| 50 | 0.21 | 96.0 |
| 100 | 0.13 | 97.5 |
Protocol for Tafel Polarization Measurement:
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: carbon steel coupon, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode - SCE)
-
Corrosive medium (e.g., 1% NaCl solution saturated with CO2)
-
OHEI derivative inhibitor
Procedure:
-
Prepare the carbon steel working electrode by polishing with successively finer grades of emery paper, rinsing with deionized water and acetone, and drying.
-
Immerse the electrodes in the corrosive medium containing a specific concentration of the OHEI inhibitor.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s.
-
Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the corrosion rate and inhibition efficiency using the following equations:
-
Corrosion Rate (mm/year) = (3.27 * icorr * EW) / d
-
where EW is the equivalent weight of the metal and d is its density.
-
-
Inhibition Efficiency (%) = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100
-
Emulsification
The amphiphilic nature of OHEI makes it an excellent emulsifier for creating stable water-in-oil and oil-in-water emulsions, which are utilized in lubricants, cleaners, and cosmetic formulations.[1][2]
Quantitative Data on Emulsion Stability:
| OHEI Concentration (wt%) | Emulsion Type | Emulsion Stability Index (ESI) after 24h |
| 0.5 | O/W | 0.85 |
| 1.0 | O/W | 0.92 |
| 2.0 | O/W | 0.98 |
| 0.5 | W/O | 0.88 |
| 1.0 | W/O | 0.95 |
| 2.0 | W/O | 0.99 |
Protocol for Evaluation of Emulsion Stability:
Materials:
-
Oil phase (e.g., mineral oil)
-
Aqueous phase (deionized water)
-
OHEI derivative emulsifier
-
Homogenizer or high-shear mixer
-
Graduated cylinders
Procedure:
-
Prepare the oil and aqueous phases. Dissolve the OHEI emulsifier in the oil phase at the desired concentration.
-
Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form the emulsion.
-
Transfer a known volume of the freshly prepared emulsion to a graduated cylinder and seal it.
-
Allow the emulsion to stand undisturbed at room temperature.
-
Measure the volume of the separated aqueous phase at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
Calculate the Emulsion Stability Index (ESI) using the formula:
-
ESI = (Volume of emulsified layer / Total volume of liquid)
-
Antimicrobial Activity
Imidazoline derivatives have been shown to possess antimicrobial properties against a range of bacteria and fungi. This makes them suitable for use in disinfectants, sanitizers, and as active ingredients in certain pharmaceutical and personal care products.
Quantitative Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
| Microorganism | MIC (µg/mL) of OHEI Derivative |
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
| Candida albicans (Fungus) | 64 |
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
Materials:
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
OHEI derivative stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the OHEI derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the OHEI derivative that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its derivatives are a class of highly versatile and effective cationic surfactants. The synthesis protocols provided herein offer both conventional and modern, greener approaches to their production. The detailed application protocols and quantitative data for corrosion inhibition, emulsification, and antimicrobial activity demonstrate their significant potential in a variety of industrial and research settings. Further research may focus on the development of novel OHEI derivatives with enhanced properties and expanded applications, particularly in the fields of drug delivery and advanced materials.
References
Application Notes and Protocols for the Quantification of Oleyl Hydroxyethyl Imidazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a cationic surfactant widely utilized in various formulations, including cosmetics, personal care products, and industrial applications such as corrosion inhibitors.[1][2] Its amphiphilic nature, stemming from a hydrophobic oleyl tail and a hydrophilic imidazoline head, dictates its functionality as an emulsifier, antistatic agent, and hair conditioning agent.[1] Accurate quantification of oleyl hydroxyethyl imidazoline in these diverse matrices is crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using various analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: 2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol[2]
-
CAS Number: 21652-27-7[2]
-
Molecular Formula: C₂₂H₄₂N₂O[2]
-
Molecular Weight: 350.6 g/mol [2]
-
Synonyms: (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol, Monazoline O[2]
Analytical Technique Selection Workflow
The choice of an appropriate analytical technique for the quantification of this compound depends on several factors, including the nature of the formulation matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a general workflow for selecting a suitable method.
Caption: Workflow for selecting an analytical technique.
Application Notes on Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of this compound in complex mixtures.[1] Due to its non-volatile nature and the frequent lack of a strong UV chromophore, detector selection is a critical aspect of method development.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For imidazoline-based compounds, reversed-phase HPLC is commonly employed.[1]
-
Advantages: High resolution, high sensitivity (depending on the detector), and suitability for a wide range of formulations.
-
Detectors:
-
UV/Vis Detector: this compound itself has a weak chromophore. Detection may be possible at low UV wavelengths, but sensitivity can be limited. Derivatization with a UV-absorbing tag can enhance detection.
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides high sensitivity and specificity, allowing for the confirmation of the analyte's identity based on its mass-to-charge ratio.[3]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that measures charge imparted to aerosol particles of the non-volatile analyte, making it suitable for compounds like this compound that lack a strong chromophore.[4]
-
-
Typical Applications: Quantification in cosmetic products (creams, lotions, hair conditioners), corrosion inhibitor formulations, and other commercial products.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. To analyze non-volatile compounds like this compound, derivatization is typically required to increase their volatility.
-
Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
-
Advantages: High resolution and sensitivity, particularly for complex mixtures of fatty acid derivatives.
-
Derivatization: The oleyl chain of the molecule can be derivatized to form fatty acid methyl esters (FAMEs) after hydrolysis of the imidazoline ring.[5][6] This allows for the quantification of the fatty acid component of the molecule.
-
Typical Applications: Analysis of the fatty acid profile of raw materials used in the synthesis of this compound and for purity assessment.
Potentiometric Titration
Potentiometric titration is a classic and robust method for the assay of basic compounds like this compound in bulk materials and concentrated formulations.
-
Principle: This technique measures the potential difference between two electrodes (an indicator electrode and a reference electrode) as a titrant of known concentration is added to the sample solution. The endpoint of the titration is determined by the point of maximum inflection in the potential curve. For basic imidazolines, a standard acid solution is used as the titrant.
-
Advantages: High precision and accuracy for assay measurements, relatively low cost of instrumentation.
-
Typical Applications: Determination of the total amine value (TAV) or purity of raw materials and concentrated imidazoline-based products.[3][7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of imidazoline derivatives using various techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Technique | Analyte | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Imidazole Drugs | 0.13 - 0.41 µg/mL | - | 10 - 100 µg/mL | >99 | [8] |
| HPLC-CAD | Lipids | 0.032 - 2.675 mg/L | 0.107 - 8.918 mg/L | 1 - 1000 mg/L | - | [9] |
| LC-MS/MS | Preservatives in Cosmetics | 0.91 - 4.19 µg/mL | 3.03 - 14.00 µg/mL | - | - | [10] |
| HPLC-MS | Imidazole Drugs | - | - | 240 - 390 µg/mL | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantitation. The data presented are for structurally related or functionally similar compounds and serve as an illustrative guide.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This protocol is designed for the quantification of this compound in a cosmetic cream formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
Cosmetic cream sample containing this compound
2. Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., Dionex Acclaim Surfactant, ODS, 4.6 mm x 150 mm, 5 µm)[1]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH adjusted to 4.0 with acetic acid[1]
-
Mobile Phase B: 0.01 M Ammonium Acetate in Acetonitrile, pH adjusted to 4.0 with acetic acid[1]
-
Gradient Program:
-
0-10 min: 25% to 40% B
-
10-25 min: 40% B (isocratic)
-
25-36 min: 40% to 90% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi
4. Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.
-
Vortex for 2 minutes to disperse the cream.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Calibration Standards:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase A to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area from the CAD against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Assay by Potentiometric Titration
This protocol is suitable for determining the purity of bulk this compound or its concentration in a simple formulation.
1. Materials and Reagents:
-
This compound sample
-
Glacial acetic acid (analytical grade)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator (optional, for visual titration)
2. Instrumentation:
-
Automatic potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous titrations
-
Magnetic stirrer
3. Procedure:
-
Accurately weigh a quantity of the this compound sample expected to contain approximately 0.2-0.3 g of the active ingredient into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
If performing a visual titration, add 2-3 drops of crystal violet indicator.
-
Place the beaker on the magnetic stirrer and immerse the electrodes in the solution.
-
Titrate with standardized 0.1 N perchloric acid. Record the potential (mV) or pH readings as a function of the titrant volume.
-
The endpoint is the point of maximum inflection of the titration curve, which can be determined by the first or second derivative of the curve.
4. Calculation:
Where:
-
V = Volume of perchloric acid titrant consumed at the endpoint (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (350.6 g/mol )
-
W = Weight of the sample (g)
Relationship between Analyte and Analytical Techniques
The following diagram illustrates the relationship between this compound, its common formulations, and the analytical techniques used for its quantification and characterization.
Caption: Analyte, formulations, and techniques.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis and Spectroscopic Analysis of Oleyl Hydroxyethyl Imidazoline
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) and its subsequent analysis using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Oleyl hydroxyethyl imidazoline is a cationic surfactant with a wide range of applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[1][2][3] The protocols outlined herein offer a comprehensive workflow for researchers and professionals in the field, ensuring reliable synthesis and accurate characterization of the final product. The document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthesis and analytical workflows.
Synthesis of this compound
The primary route for synthesizing this compound is through a two-stage process involving the reaction of a fatty acid with an amine, followed by intramolecular cyclization.[1] This typically involves the condensation reaction between oleic acid and aminoethylethanolamine at elevated temperatures.[1]
Experimental Protocol: Synthesis
A method for the synthesis of imidazoline compounds involves heating a fatty acid and hydroxyethyl ethylenediamine (B42938) as raw materials.[4] The process begins with an acylation reaction in a nitrogen atmosphere, followed by cyclization under reduced pressure to yield the imidazoline.[4]
Materials:
-
Oleic acid
-
Aminoethylethanolamine (Hydroxyethyl ethylenediamine)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Nitrogen gas
-
Solvent (e.g., xylene for azeotropic removal of water, optional)
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser (e.g., Dean-Stark apparatus if using a solvent)
-
Magnetic stirrer
-
Vacuum pump
Procedure:
-
Amidation:
-
In a three-necked round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet, combine equimolar amounts of oleic acid and aminoethylethanolamine.
-
If using a catalyst, add it to the reaction mixture.
-
Begin stirring and purging the system with nitrogen.
-
Gradually heat the mixture to a temperature range of 80-150°C.[4]
-
Continue to increase the temperature to 190-220°C to facilitate the acylation reaction, forming the intermediate alkyl amide.[4] This stage is typically carried out for 2-8 hours.[4]
-
-
Cyclization:
-
Once the amidation is complete (as monitored by techniques like thin-layer chromatography or by the amount of water collected), initiate the cyclization step.
-
Gradually reduce the pressure inside the flask using a vacuum pump.
-
The reduced pressure and sustained high temperature will promote the intramolecular cyclization and removal of a second molecule of water, forming the imidazoline ring.
-
The reaction is complete when no more water is evolved.
-
-
Purification:
-
The crude product can be used as is for some applications or purified further.
-
Purification can be achieved through vacuum distillation or by washing with appropriate solvents to remove unreacted starting materials and by-products.
-
FTIR Spectroscopic Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in the synthesized this compound, confirming the formation of the imidazoline ring and the presence of other key structural features.[1]
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
Liquid Samples: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid/Waxy Samples: The sample can be dissolved in a suitable volatile solvent (e.g., chloroform (B151607) or dichloromethane), and a drop of the solution is cast onto a salt plate. The solvent is then evaporated, leaving a thin film of the sample for analysis. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared Spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates or KBr pellet should be collected before running the sample spectrum.
Data Presentation: Characteristic FTIR Peaks
The successful synthesis of this compound is confirmed by the appearance of characteristic absorption bands. The C=N stretching vibration within the five-membered imidazoline ring is a key indicator of successful cyclization and is typically observed in the range of 1608–1647 cm⁻¹.[1] The presence of the long alkyl chain is confirmed by C-H stretching vibrations, and the hydroxyethyl group is identified by the characteristic O-H stretching band.[1]
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| O-H Stretch (Hydroxyethyl group) | 3200-3600 | [1] |
| C-H Stretch (Oleyl chain) | 2850-2960 | [1] |
| C=N Stretch (Imidazoline ring) | 1608-1647 | [1][5] |
| C-N Stretch (Imidazoline ring) | 1237-1239 | [6] |
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed structural information about the carbon and hydrogen framework of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure.[1]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation: Characteristic NMR Shifts
In ¹H NMR spectra, the chemical shifts of protons provide information about their electronic environment. For instance, the protons on the methylene (B1212753) groups of the imidazoline ring typically appear as distinct signals.[1] The olefinic protons within the oleyl chain are also readily identifiable.[1] In ¹³C NMR, the carbon of the C=N bond in the imidazoline ring gives a characteristic signal in the downfield region, while the carbons of the oleyl chain appear in the aliphatic region.[1]
| Proton Type (¹H NMR) | Approximate Chemical Shift (δ, ppm) | Reference |
| Olefinic protons (-CH=CH-) | 5.3-5.4 | [1] |
| Methylene protons of imidazoline ring | 2.8-3.6 | [7] |
| Methylene protons adjacent to hydroxyl group (-CH₂-OH) | 3.5-3.8 | |
| Methylene protons of oleyl chain | 0.8-2.3 | [1] |
| Terminal methyl protons of oleyl chain (-CH₃) | ~0.9 |
| Carbon Type (¹³C NMR) | Approximate Chemical Shift (δ, ppm) | Reference |
| C=N carbon of imidazoline ring | ~168 | [7] |
| Olefinic carbons (-CH=CH-) | 120-135 | [1] |
| Methylene carbons of imidazoline ring | 40-60 | |
| Methylene carbons of oleyl chain | 14-40 | [1] |
| Terminal methyl carbon of oleyl chain (-CH₃) | ~14 |
Visual Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for FTIR and NMR analysis.
Conclusion
The synthesis and characterization of this compound are critical for its application in various industrial and research settings. The protocols and data presented in this application note provide a robust framework for the successful production and verification of this compound. Adherence to these detailed methodologies will enable researchers to obtain high-purity products and reliably confirm their chemical structures using standard spectroscopic techniques. The provided tables and workflows serve as quick references to facilitate experimental design and data interpretation.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. This compound, 21652-27-7 [thegoodscentscompany.com]
- 3. N-B-HYDROXYETHYL OLEYL IMIDAZOLINE | 95-38-5 [chemicalbook.com]
- 4. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 5. content.ampp.org [content.ampp.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Oleyl Hydroxyethyl Imidazoline in Brine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) in brine.
Troubleshooting Guide
Oleyl hydroxyethyl imidazoline (OHEI) is a cationic surfactant with inherently low aqueous solubility, which can be further challenged in high-salinity brine solutions.[1][2] Effective dissolution is critical for its application as a corrosion inhibitor, emulsifier, and in other formulation contexts.[3] The following guide outlines common problems, their probable causes, and systematic solutions to achieve a stable OHEI solution in brine.
| Problem | Potential Cause | Recommended Solution |
| OHEI does not dissolve, remains as a separate phase, or forms a cloudy suspension. | High pH of the brine solution. OHEI is a weak base and requires protonation of its imidazoline ring to become water-soluble/dispersible. At neutral or alkaline pH, it remains in its poorly soluble, non-protonated form. | pH Adjustment: Lower the pH of the brine solution to approximately 4.0-4.5. This can be achieved by the addition of a suitable acid, such as acetic acid.[4][5] The protonation of the imidazoline ring enhances its hydrophilicity and promotes dissolution.[4] |
| Precipitation occurs after initial dissolution, especially in brines with divalent cations. | "Salting Out" Effect: High concentrations of salts, particularly those with divalent cations (e.g., CaCl₂, MgCl₂), can reduce the solubility of surfactants. These ions can compete for water molecules and screen the charges on the surfactant headgroups, leading to aggregation and precipitation. | 1. Optimize pH: Ensure the pH is consistently maintained in the acidic range (4.0-4.5) to keep the OHEI protonated. 2. Dilution: If possible, prepare a more concentrated stock solution of OHEI in a low-salinity brine or deionized water with pH adjustment, and then dilute it into the high-salinity brine. 3. Use of Co-solvents: Introduce a co-solvent such as isopropanol, ethanol, or a glycol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) to the formulation. These can improve the solubility of the surfactant in the aqueous phase.[6] |
| Solution becomes hazy or separates upon temperature change. | Temperature-dependent solubility: The solubility of OHEI in brine can be influenced by temperature. Some imidazoline-based formulations may exhibit phase separation at elevated temperatures.[4] | 1. Temperature Control: Determine the optimal temperature range for solubility and maintain it during your experiment. 2. Formulation with Co-solvents: The addition of co-solvents can often increase the temperature stability of the formulation. 3. Agitation: Ensure continuous and adequate agitation when preparing and using the solution, especially if temperature fluctuations are expected. |
| Inconsistent results or poor performance of the OHEI in application. | Incomplete Dissolution or Hydrolysis: If not fully dissolved, the effective concentration of OHEI will be lower than intended. At elevated temperatures and in acidic conditions, imidazoline can undergo hydrolysis back to its amido-amine precursor, which may have different performance characteristics.[4][5] | 1. Verify Dissolution: Visually confirm the absence of any undissolved material or phase separation before use. 2. Freshly Prepare Solutions: Prepare OHEI-in-brine solutions fresh for each experiment to minimize the impact of potential hydrolysis, especially for high-temperature applications.[4] 3. Follow a Validated Protocol: Adhere to a standardized protocol for solution preparation to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a standard NaCl brine?
A1: The primary reason for the poor solubility of OHEI in neutral or near-neutral brine is the lack of protonation of the imidazoline head group.[4] OHEI is a cationic surfactant that is readily soluble in polar solvents and hydrocarbons but has very low solubility in water in its neutral form.[6] To dissolve it in brine, you must lower the pH of the solution to around 4.1. This protonates the imidazoline ring, making the molecule more hydrophilic and thus more soluble/dispersible in the aqueous phase.[4][5]
Q2: What is the recommended pH for dissolving OHEI in brine?
A2: A pH of approximately 4.1 has been shown to be effective for the complete protonation of the imidazoline ring, which significantly enhances its solubility and dispersibility in CO2-saturated 3 wt.% NaCl brine.[4][5] It is recommended to target a pH range of 4.0 to 4.5 for optimal dissolution.
Q3: Can I use any acid to adjust the pH?
A3: While various acids can be used to lower the pH, it is advisable to use an acid that is compatible with your experimental system. Acetic acid is a common choice mentioned in the literature for preparing solutions of imidazoline-based corrosion inhibitors.[5] The choice of acid may be critical if you are studying interactions with specific metals or other components in your formulation.
Q4: How do divalent cations like Ca²⁺ and Mg²⁺ affect the solubility of OHEI?
A4: Divalent cations can increase the "salting-out" effect, which may lead to the precipitation of cationic surfactants like OHEI, even if the pH is in the optimal range.[7] These ions are more effective at screening the electrostatic repulsion between the positively charged surfactant head groups, which can promote aggregation and reduce solubility. If you are working with brines containing high concentrations of divalent cations, the use of co-solvents or preparing a more concentrated, stable stock solution for later dilution may be necessary.
Q5: What are suitable co-solvents for improving OHEI solubility in brine?
A5: While specific studies providing a list of optimal co-solvents for OHEI in brine are limited, general formulation principles for similar surfactants suggest the use of short-chain alcohols (e.g., ethanol, isopropanol) and glycols (e.g., ethylene glycol, propylene glycol). These polar organic solvents can help to bridge the polarity gap between the hydrophobic tail of the OHEI and the aqueous brine, thereby enhancing solubility.[6] It is recommended to start with small amounts (e.g., 1-5% v/v) and incrementally increase the concentration while observing the solution's clarity and stability.
Q6: Is there a general protocol for preparing an OHEI solution in brine?
A6: Yes, a general experimental protocol can be followed. Please refer to the detailed "Experimental Protocol for Preparing this compound Solution in Brine" section below.
Experimental Protocols
Key Experimental Protocol: Preparation of this compound Solution in Brine
This protocol provides a step-by-step methodology for dissolving OHEI in a brine solution, focusing on achieving a clear and stable formulation.
Materials:
-
This compound (OHEI)
-
Deionized water
-
Sodium chloride (NaCl) (or other salts as required, e.g., CaCl₂, MgCl₂)
-
Acetic acid (or other suitable acid)
-
Co-solvent (e.g., isopropanol, optional)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Brine Preparation:
-
Calculate the required mass of salt(s) to achieve the desired brine concentration (e.g., for a 3 wt.% NaCl solution, dissolve 30 g of NaCl in 970 mL of deionized water).
-
Add the salt to the deionized water in a beaker or flask with a magnetic stir bar.
-
Stir until the salt is completely dissolved.
-
-
pH Adjustment of Brine:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH probe into the prepared brine solution.
-
Slowly add acetic acid dropwise to the stirring brine until the pH reaches the target range of 4.0-4.5. Monitor the pH closely as it can change rapidly.
-
-
Addition of Co-solvent (Optional):
-
If using a co-solvent, add the desired volume of the co-solvent (e.g., isopropanol) to the acidified brine and stir until the solution is homogeneous.
-
-
Dissolution of OHEI:
-
Accurately weigh the required amount of OHEI.
-
Slowly add the OHEI to the center of the vortex of the stirring, acidified brine.
-
Continue stirring the solution vigorously. The dissolution may take some time. Gentle heating (e.g., to 40-50°C) can be applied to expedite the process, but be mindful of potential hydrolysis at higher temperatures.
-
Continue stirring until the solution becomes clear and visually homogeneous, with no undissolved droplets or cloudiness.
-
-
Final pH Check and Volume Adjustment:
-
Allow the solution to cool to room temperature if it was heated.
-
Check the pH of the final solution and adjust if necessary.
-
Transfer the solution to a volumetric flask and add acidified brine to reach the final desired volume.
-
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. N-B-HYDROXYETHYL OLEYL IMIDAZOLINE | 95-38-5 [chemicalbook.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. colonialchem.com [colonialchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Oleyl Hydroxyethyl Imidazoline (OHEI) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the thermal stability of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) (OHEI) corrosion inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and performance data.
Frequently Asked Questions (FAQs)
Q1: What is Oleyl Hydroxyethyl Imidazoline (OHEI) and why is its thermal stability important?
A1: this compound (OHEI) is a type of imidazoline-based corrosion inhibitor widely used in industries like oil and gas.[1][2][3] Its molecular structure, featuring a hydrophilic imidazoline head and a long, hydrophobic oleyl tail, allows it to adsorb onto metal surfaces and form a protective film.[1] Thermal stability is crucial because many industrial applications, such as deep oil and gas wells, involve high temperatures (T ≥ 120°C).[4][5] At elevated temperatures, OHEI can degrade, reducing its effectiveness and leaving equipment vulnerable to corrosion.[6][7]
Q2: What is the primary mechanism of thermal degradation for OHEI at high temperatures?
A2: The primary degradation mechanism for imidazoline inhibitors like OHEI in aqueous environments at high temperatures is hydrolysis.[4][5][8] The imidazoline ring can open up to form the corresponding amido-amine precursor.[4][5] While the amido-amine may still offer some corrosion inhibition, it can be less effective or require higher concentrations.[7][9] Further hydrolysis can break it down into the original fatty acid and amine (e.g., tall oil fatty acid and diethylenetriamine), which are poor inhibitors.[8] This degradation process is often acid-catalyzed.[4][8][9]
Q3: What are the common strategies to enhance the thermal stability of OHEI?
A3: Common strategies focus on chemical modification of the OHEI molecule to create more robust structures. These include:
-
Quaternization: Introducing a quaternary ammonium (B1175870) group can improve the inhibitor's adsorption and stability at higher temperatures.[10][11]
-
Creating Bis-imidazolines: Synthesizing molecules with two imidazoline rings can increase the molecule's overall stability and surface coverage.[12][13]
-
Using Precursors with Higher Thermal Stability: The amido-amine precursor to imidazoline sometimes shows slightly better thermal stability at very high temperatures, though it may be less efficient overall at moderate temperatures.[7][14]
-
Formulation with Synergists: Combining OHEI with other compounds, such as cocoyl sarcosine, can enhance its protective effect, although this may not directly increase its thermal decomposition temperature.[15]
Q4: How does temperature generally affect the performance of OHEI inhibitors?
A4: The effect of temperature is complex. Initially, a moderate increase in temperature (e.g., up to 40-60°C) can sometimes increase inhibition efficiency by promoting the formation of coordination bonds with the metal surface.[6][10] However, beyond a certain point (often above 80°C), performance drops significantly.[10] This is due to two main factors: a greater rate of inhibitor desorption from the metal surface and the onset of thermal degradation (hydrolysis).[6][16]
Troubleshooting Guide
Problem 1: My OHEI inhibitor shows a rapid decrease in inhibition efficiency at temperatures above 100°C.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation (Hydrolysis) | The imidazoline ring is likely hydrolyzing back to its amido-amine precursor or further. This is a known issue for standard imidazolines at high temperatures.[5] |
| Increased Desorption Rate | At higher temperatures, the kinetic energy of the molecules increases, leading to a higher rate of desorption from the metal surface, which compromises the protective film.[16] |
| Insufficient Concentration | The minimum inhibitor concentration required for effective protection is temperature-dependent. Significantly higher concentrations are needed at elevated temperatures to maintain film integrity.[5][7] |
Solution:
-
Increase Inhibitor Concentration: As a first step, try increasing the inhibitor dosage. Studies show that concentrations may need to be 40 times higher at 150°C compared to 65°C to achieve comparable protection.[5][7]
-
Consider a More Stable Derivative: If increasing the concentration is not feasible or effective, synthesize or procure a quaternized or bis-imidazoline derivative, which is designed for better high-temperature performance.
-
Verify Test Conditions: Ensure the pH and pressure of your test environment are controlled, as these can also influence inhibitor stability and performance.
Problem 2: The synthesis of my modified OHEI yields a product with low purity and poor performance.
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Imidazoline synthesis involves a cyclization reaction that is highly temperature-dependent. Temperatures that are too high (e.g., 280°C) can lead to side products like bis-imidazolines, while temperatures that are too low may result in incomplete reaction.[12][13] |
| Presence of Water | Water is a byproduct of the condensation reaction. If not effectively removed, it can prevent the reaction from reaching completion. |
| Impure Reactants | The purity of the oleic acid and amine (e.g., aminoethylethanolamine) will directly impact the purity of the final product. |
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, typically through a two-step process of amidation followed by cyclization at a higher temperature (e.g., 120°C then 220°C).[17] Use a Dean-Stark trap or apply a vacuum to effectively remove water.
-
Characterize the Product: Use analytical techniques like FTIR and NMR spectroscopy to confirm the chemical structure. For OHEI, a key indicator in FTIR is the C=N stretching vibration around 1608–1647 cm⁻¹, confirming the imidazoline ring formation.[1]
-
Purify Reactants: Use high-purity starting materials to minimize the formation of unwanted byproducts.
Quantitative Data Summary
The following tables summarize the performance of imidazoline inhibitors under various temperature conditions as reported in the literature.
Table 1: Effect of Temperature on Inhibition Efficiency (η)
| Inhibitor Type | Temperature (°C) | Concentration (ppm) | Inhibition Efficiency (η%) | Reference |
| Tall Oil Imidazoline | 66 (150°F) | 25 | >95% | [5][7] |
| Tall Oil Imidazoline | 149 (300°F) | 25 | <40% | [7] |
| Tall Oil Imidazoline | 149 (300°F) | 1000 | ~90% | [5][7] |
| Tall Oil Amido-amine | 149 (300°F) | 1000 | ~85-90% | [5][9] |
| Idesia Oil Imidazoline Derivative | 80 | 40 | >99% | [6][10] |
| Quaternary Imidazoline | 250 | >1000 | Stabilized (High) | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (OHEI)
This protocol describes a typical two-step laboratory synthesis.
Materials:
-
Oleic Acid (1 mole equivalent)
-
Aminoethylethanolamine (AEEA) (1 mole equivalent)
-
Xylene (as azeotropic solvent)
-
Nitrogen gas supply
-
Reaction flask equipped with a magnetic stirrer, thermometer, Dean-Stark trap, and condenser.
Procedure:
-
Amidation:
-
Charge the reaction flask with oleic acid and AEEA.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to 120-140°C for 2-4 hours. Water will begin to collect in the Dean-Stark trap. This step forms the intermediate amido-amine.
-
-
Cyclization (Imidazolinization):
-
Once the theoretical amount of water from the amidation step is collected, increase the temperature to 200-220°C.[17]
-
Maintain this temperature for another 4-6 hours, continuing to remove the water of cyclization. The reaction is considered complete when water evolution ceases.
-
The progress can be monitored by measuring the acid number of the mixture.
-
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Apply a vacuum to remove the xylene solvent.
-
The resulting viscous liquid is the OHEI product.
-
-
Characterization:
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the synthesized inhibitor.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen or air supply (as required)
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the inhibitor (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program: Heat from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins. This value serves as a key indicator of thermal stability.
-
Visualizations
Caption: Workflow for developing thermally stable OHEI inhibitors.
Caption: Logical flow for troubleshooting OHEI performance issues.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09103E [pubs.rsc.org]
- 11. intercorr.com.br [intercorr.com.br]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of imidazoline derivatives – the active basis of anticorrosion agents | Catalysis and petrochemistry [kataliz.org.ua]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. onepetro.org [onepetro.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Oleyl Hydroxyethyl Imidazoline (OHEI) for Corrosion Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My corrosion inhibition efficiency results are not reproducible. What are the common causes and how can I improve consistency?
Answer: Lack of reproducibility in corrosion measurements is a common issue that can stem from several factors.[1] Here are the primary causes and their solutions:
-
Inconsistent Sample Preparation: The surface condition of your metal coupons or electrodes is critical.[1][2]
-
Variable Experimental Conditions: Minor fluctuations in temperature, pH, and solution composition can significantly impact results.[1]
-
Instrumental and Electrical Noise: External electromagnetic fields can interfere with sensitive electrochemical measurements.[1][2]
-
System Stabilization: Insufficient time for the system to reach equilibrium before measurement can lead to variable readings.
-
Solution: Allow the working electrode to stabilize in the test solution at the open-circuit potential (OCP) for a sufficient period (e.g., 30-60 minutes) before commencing any electrochemical measurements.[1]
-
Question 2: I am observing a lot of noise in my Electrochemical Impedance Spectroscopy (EIS) data. What could be the cause and how can I fix it?
Answer: Noisy EIS data can obscure the interpretation of your results. Common causes and solutions include:
-
External Interference: As mentioned above, electromagnetic noise from nearby equipment can be a major contributor.[1]
-
Solution: Use a Faraday cage.[1]
-
-
Poor Electrode Connections: Loose or corroded connections can introduce significant noise.[1]
-
Solution: Check and clean all connections to your potentiostat, ensuring they are tight and secure.[1]
-
-
Unstable System: The electrochemical system may not have reached a steady state.[1]
-
Solution: Allow for an adequate OCP stabilization period before running the EIS scan.[1]
-
-
Low Impedance Systems: In highly corrosive environments, the system's impedance can be very low, making it susceptible to noise.
-
Solution: Ensure your potentiostat is capable of accurately measuring low impedances.[1] Consider using a smaller amplitude for the AC signal, but ensure it remains within the linear range of the system.
-
Question 3: The Tafel plots from my potentiodynamic polarization experiments are not linear. What does this mean and what should I do?
Answer: Non-linear Tafel plots can arise from several factors, complicating the determination of corrosion current (Icorr).
-
Mass Transport Limitations: At higher potentials, the rate of the corrosion reaction may be limited by the diffusion of reactants to or products from the electrode surface.
-
Solution: Increase the stirring or flow rate in your experimental setup to minimize the diffusion layer thickness.
-
-
Complex Reaction Mechanisms: The corrosion process may involve multiple electron transfer steps or competing reactions, leading to non-linear Tafel behavior.
-
Solution: Consult the literature for appropriate equivalent circuit models for your specific metal/environment system. The mechanism of inhibition by OHEI involves adsorption onto the metal surface, which can be a complex process.[1]
-
-
Instrumental Artifacts: Incorrect settings on the potentiostat can lead to distorted plots.
Question 4: I'm having trouble dissolving the oleyl hydroxyethyl imidazoline in my test solution. How can I improve its solubility?
Answer: OHEI is an organic molecule with a long hydrophobic oleyl tail, which can lead to solubility issues in aqueous solutions.[4]
-
Use of a Co-solvent: A small amount of a suitable organic solvent can aid in dissolution.
-
Solution: Introduce a co-solvent like ethanol (B145695) or isopropanol, but ensure it does not interfere with the corrosion process itself.[1]
-
-
Gentle Heating and Stirring: Increasing the temperature can improve solubility.
-
Sonication: Ultrasonic energy can help disperse the inhibitor.
-
Solution: Use an ultrasonic bath to aid in the dissolution and dispersion of the OHEI particles.[1]
-
-
Protonation in Acidic Media: In acidic solutions, the imidazoline ring can become protonated, which may increase its solubility.[6]
-
Solution: Ensure the pH of your solution is appropriate for your experimental conditions. The protonated form of the inhibitor is often more effective as it enhances adsorption on negatively charged metal surfaces.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by this compound (OHEI)?
A1: OHEI is a film-forming corrosion inhibitor.[7] Its mechanism involves the adsorption of the molecule onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[1][7] The OHEI molecule has a hydrophilic head containing the imidazoline ring and a hydroxyethyl group, and a long, hydrophobic oleyl tail.[4] The nitrogen atoms in the imidazoline ring act as electron-rich sites that can coordinate with the metal surface, while the hydrophobic tails orient themselves away from the surface to form a dense, water-repellent layer.[1][4] This adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions.[1]
Q2: How does the concentration of OHEI affect its inhibition efficiency?
A2: Generally, the inhibition efficiency of OHEI increases with its concentration up to an optimal point, often related to its critical micelle concentration (CMC).[1][6] At concentrations below the CMC, the inhibitor molecules begin to adsorb onto the metal surface. As the concentration increases towards the CMC, surface coverage increases, leading to higher inhibition efficiency.[8] Above the CMC, the inhibitor molecules may form micelles in the bulk solution, and the inhibition efficiency may plateau or even decrease.[6] It is crucial to determine the optimal concentration for your specific system, as excessively high concentrations may not provide additional benefit and could have other detrimental effects, such as promoting emulsions.
Q3: What are the key experimental techniques for evaluating the performance of OHEI?
A3: The most common methods for evaluating corrosion inhibitor efficiency are categorized as electrochemical and non-electrochemical techniques.[2]
-
Weight Loss Method: This is a direct and simple gravimetric technique where a pre-weighed metal coupon is exposed to the corrosive environment with and without the inhibitor for a specific duration.[9] The difference in weight loss is used to calculate the corrosion rate and inhibition efficiency.[10]
-
Electrochemical Techniques: These methods provide rapid results and insights into the corrosion mechanism.[2]
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (Icorr), which is proportional to the corrosion rate.[3][11]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the corrosion process.[12][13] An increase in the charge transfer resistance (Rct) is indicative of effective corrosion inhibition.[14]
-
Q4: Can environmental factors like temperature and pH affect the performance of OHEI?
A4: Yes, environmental factors play a crucial role.
-
Temperature: Increasing temperature generally increases the corrosion rate and can affect the stability and adsorption of the inhibitor film.[5] The effectiveness of OHEI may decrease at higher temperatures.
-
pH: The pH of the solution can influence the protonation of the imidazoline ring.[6] In acidic solutions, the protonated form of OHEI can enhance its adsorption on the metal surface, leading to better inhibition performance.[6]
-
Flow/Agitation: In dynamic systems, high flow rates can increase mass transport of corrosive species to the metal surface and may also shear off the protective inhibitor film.[15]
Q5: What is the significance of the Critical Micelle Concentration (CMC) for OHEI?
A5: The CMC is the concentration at which the surfactant-like OHEI molecules begin to form micelles in the solution. This is a critical parameter because optimal surface coverage and corrosion inhibition are often achieved at concentrations near or above the CMC.[6] Below the CMC, the inhibitor primarily exists as individual molecules that adsorb onto the metal surface. The formation of micelles can influence the availability of the inhibitor for surface adsorption.[16] Therefore, determining the CMC of OHEI in your specific test medium can help in identifying the optimal concentration range for effective corrosion protection.[17]
Data Presentation
Table 1: Effect of this compound (OHEI) Concentration on Corrosion Inhibition Efficiency
| Inhibitor Concentration (ppm) | Test Method | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 5 | LPR, EIS, EN | API X120 Steel | 3% NaCl, H2S-saturated | 50 | ~95 | [18] |
| 10 | LPR, EIS, EN | API X120 Steel | 3% NaCl, H2S-saturated | 50 | ~95 | [18] |
| 20 | Potentiodynamic Polarization, LPR, EIS | 1018 Carbon Steel | 3% NaCl, CO2-saturated | 50 | 87-94 (with diesel) | [19] |
| 25 | LPR, EIS, EN | API X120 Steel | 3% NaCl, H2S-saturated | 50 | Efficiency decreased over time | [18] |
| 50 | LPR, EIS, EN | API X120 Steel | 3% NaCl, H2S-saturated | 50 | Susceptible to mixed uniform and localized corrosion | [18] |
| 100 | LPR, EIS, EN | API X120 Steel | 3% NaCl, H2S-saturated | 50 | Susceptible to mixed uniform and localized corrosion | [18] |
Note: Inhibition efficiencies are highly dependent on the specific experimental conditions. This table provides a summary of reported values and should be used as a general guide.
Experimental Protocols
Weight Loss Measurement Protocol
This protocol is a fundamental method for determining corrosion rates and inhibitor efficiency.[10]
-
Sample Preparation:
-
Prepare rectangular metal coupons of known dimensions.
-
Mechanically polish the coupons using a series of silicon carbide papers (e.g., 240, 400, 600, 800 grit), followed by washing with distilled water and degreasing with acetone.
-
Dry the coupons in a moisture-free environment and weigh them accurately to the nearest 0.1 mg.[2]
-
-
Exposure:
-
Immerse the prepared coupons in the corrosive solution, both with and without the desired concentration of OHEI.
-
Maintain the specified experimental conditions (temperature, agitation, etc.) for a predetermined duration (e.g., 24, 48, 72 hours).
-
-
Post-Exposure Cleaning:
-
Carefully remove the coupons from the solution.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve chemical cleaning with an inhibited acid solution.
-
Rinse the coupons with distilled water and acetone, then dry them thoroughly.[2]
-
-
Final Weighing and Calculation:
-
Weigh the cleaned and dried coupons accurately.
-
Calculate the weight loss (ΔW) as the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) using the formula: CR (mm/y) = (k * ΔW) / (A * t * ρ) where k is a constant (8.76 x 10^4), ΔW is the weight loss in grams, A is the surface area in cm², t is the exposure time in hours, and ρ is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.[20]
-
Potentiodynamic Polarization Protocol
This electrochemical technique provides rapid corrosion rate data.[3]
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the prepared metal sample as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]
-
The surface area of the counter electrode should be at least twice that of the working electrode.[21]
-
Fill the cell with the test solution (with or without OHEI) and place the reference electrode tip close to the WE surface using a Luggin capillary to minimize ohmic drop.[2]
-
-
Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value (typically 30-60 minutes).[1]
-
-
Polarization Scan:
-
Data Analysis:
-
Plot the data as the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[3]
-
Calculate the inhibition efficiency using the Icorr values with and without the inhibitor: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100[19]
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a powerful non-destructive technique for characterizing the inhibitor film.[12]
-
Cell Setup and Stabilization:
-
EIS Measurement:
-
Data Analysis:
-
The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an effective inhibitor will typically show a larger semicircle, indicating a higher charge transfer resistance (Rct).[14]
-
Model the impedance data using an appropriate equivalent electrical circuit to extract quantitative parameters like Rct and double-layer capacitance (Cdl).[13]
-
Calculate the inhibition efficiency using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100[24]
-
Visualizations
Caption: Experimental workflow for optimizing OHEI concentration.
Caption: Troubleshooting workflow for inconsistent measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 4. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 5. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. ijcsi.pro [ijcsi.pro]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. nrc.gov [nrc.gov]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. content.ampp.org [content.ampp.org]
Technical Support Center: Troubleshooting Emulsion Instability with Oleyl Hydroxyethyl Imidazoline
Welcome to the technical support center for oleyl hydroxyethyl (B10761427) imidazoline (B1206853). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting emulsion instability and to answer frequently asked questions related to the use of this effective water-in-oil (W/O) emulsifier.
Frequently Asked Questions (FAQs)
Q1: What is oleyl hydroxyethyl imidazoline and what is its primary function in emulsions?
This compound is a cationic surfactant belonging to the imidazoline derivative class.[1][2] Its molecular structure consists of a hydrophilic imidazoline head with a hydroxyethyl group and a long, hydrophobic oleyl tail.[3] This amphiphilic nature allows it to act as an effective emulsifier, particularly for water-in-oil (W/O) emulsions.[3][4][5][6][7] Its primary function is to reduce the interfacial tension between oil and water, facilitating the formation of a stable emulsion.[3] It forms a protective film around the dispersed water droplets, preventing their coalescence.[3]
Q2: What are the typical physical and chemical properties of this compound?
This compound is generally a liquid at room temperature and may solidify at lower temperatures.[8] It is characterized by its low water solubility and is soluble in various organic solvents.[1][8][9] Key properties are summarized in the table below.
| Property | Value |
| Appearance | Clear yellow to brown liquid[8] |
| Molecular Weight | ~350.58 g/mol [1][10] |
| Boiling Point | ~484.54°C (rough estimate)[1] |
| Flash Point | > 200°C[8] |
| Density | ~0.93 - 0.94 g/cm³[1][9] |
| Water Solubility | Very low (e.g., 2.4 µg/L at 25°C)[1][8] |
| LogP | ~7.51 - 8.4[1][8] |
Q3: What is the Hydrophile-Lipophile Balance (HLB) of this compound?
While a specific HLB value is not always provided by manufacturers, this compound is a low HLB emulsifier, which is characteristic of surfactants suitable for forming stable water-in-oil (W/O) emulsions. The optimal HLB for W/O emulsions is typically in the range of 3 to 8.
Q4: Is this compound stable across a wide pH range?
Yes, one of the key features of this compound is its stability in acidic conditions, making it an "acid-stable emulsifier".[1] This makes it a suitable choice for formulations with a low pH. While it is effective in acidic and alkaline conditions, its stability and performance can be influenced by the specific pH of the formulation.
Troubleshooting Guide: Emulsion Instability
This guide addresses common issues encountered when formulating emulsions with this compound.
Problem 1: My W/O emulsion is showing signs of creaming or sedimentation.
Creaming (upward movement of dispersed phase) or sedimentation (downward movement) are common forms of emulsion instability.
-
Possible Cause 1: Incorrect Concentration of Emulsifier.
-
Solution: The concentration of this compound is crucial for emulsion stability. An insufficient amount will not adequately cover the surface of the water droplets, leading to instability. Conversely, an excessive amount may not provide additional benefits and could be cost-ineffective. A typical starting concentration range is 1-5% of the total formulation, but this should be optimized for your specific system.
-
-
Possible Cause 2: Inappropriate Oil-to-Water Ratio.
-
Solution: For W/O emulsions, the volume of the internal (water) phase should generally not exceed that of the external (oil) phase. A high internal phase volume can lead to droplet packing and instability. The optimal water phase to oil phase ratio for stable W/O emulsions typically ranges from 30:70 to 50:50.[11]
-
-
Possible Cause 3: Insufficient Homogenization.
-
Solution: High shear is generally required to produce fine and stable W/O emulsions.[12] If you are using low-energy mixing methods, the resulting larger droplet size will be more prone to creaming or sedimentation. Consider using a high-shear mixer or homogenizer to reduce the droplet size of the dispersed phase.
-
Problem 2: My emulsion is breaking, showing signs of coalescence (droplets merging).
Coalescence is an irreversible form of emulsion instability where droplets merge to form larger ones, eventually leading to complete phase separation.
-
Possible Cause 1: Inadequate Interfacial Film Strength.
-
Solution: The stability of the emulsion is dependent on the strength of the interfacial film formed by the emulsifier. The use of a co-emulsifier can often enhance the packing at the oil-water interface, leading to a more robust film. Consider adding a low HLB co-emulsifier to your formulation. Combining emulsifiers can strengthen the oil/water interface and improve stability.[13]
-
-
Possible Cause 2: Lack of Electrolytes in the Aqueous Phase.
-
Solution: The addition of electrolytes, such as magnesium sulfate (B86663) (MgSO₄) or sodium chloride (NaCl), to the internal aqueous phase is a common and effective strategy to stabilize W/O emulsions.[14][15][16][17] Electrolytes can reduce the repulsive forces between water droplets, allowing for closer packing without coalescence, and can also decrease the particle size through electrostatic and steric repulsion.[17] A starting concentration of 0.5-2% w/w of the aqueous phase is recommended, but the optimal type and concentration should be determined experimentally.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Emulsions can be sensitive to temperature changes. High temperatures can increase the kinetic energy of the droplets, promoting collisions and coalescence. Conversely, freezing and thawing cycles can also disrupt the emulsion structure.[14][15] It is important to assess the stability of your formulation under the expected storage and use conditions. A thermal stress test, involving cycling the emulsion between high and low temperatures, can help predict its long-term stability.
-
Problem 3: The viscosity of my emulsion is too low or changes over time.
Viscosity is an important parameter for the stability and sensory properties of an emulsion.
-
Possible Cause 1: Formulation Composition.
-
Solution: The viscosity of a W/O emulsion is primarily determined by the viscosity of the continuous oil phase and the volume of the dispersed water phase. To increase viscosity, you can incorporate oil-phase thickeners such as waxes or oil-gelling agents. Using waxy emulsifiers with a low HLB can also help build viscosity.[12]
-
-
Possible Cause 2: Droplet Size and Flocculation.
-
Solution: Changes in viscosity over time can be an indicator of instability. An increase in viscosity might be due to droplet flocculation (clumping without merging), while a decrease can be a sign of coalescence. Analyzing the droplet size distribution over time can provide insights into the underlying instability mechanism.
-
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol provides a general method for preparing a W/O emulsion using this compound.
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the oil phase components, including this compound and any other oil-soluble ingredients (e.g., co-emulsifiers, waxes). Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase: In a separate vessel, combine the water and any water-soluble ingredients, including electrolytes (e.g., MgSO₄). Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer. The rate of addition should be slow enough to allow for the proper dispersion of the water droplets.
-
Continue homogenization for 5-10 minutes after all the aqueous phase has been added to ensure a fine and uniform droplet size.
-
-
Cooling:
-
Cool the emulsion to room temperature with gentle, continuous stirring. Rapid cooling should be avoided as it can sometimes shock the emulsion.
-
-
Characterization:
-
Evaluate the emulsion for its physical appearance, viscosity, and droplet size distribution. Stability testing can be initiated by storing samples at various temperature conditions.
-
Protocol 2: Emulsion Stability Assessment
-
Visual Observation:
-
Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, sedimentation, coalescence, or phase separation.
-
-
Droplet Size Analysis:
-
Measure the droplet size distribution of the emulsion immediately after preparation and at various time points during storage.
-
An increase in the average droplet size over time is an indication of coalescence. Techniques like laser diffraction or light microscopy can be used for this analysis.[18][19][20]
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a specific speed and for a set duration (e.g., 3000 rpm for 30 minutes).
-
Measure the volume of any separated phase (water or oil). A stable emulsion should show minimal or no phase separation. This is an accelerated stability test.[21]
-
-
Freeze-Thaw Cycling:
Diagrams
Caption: Workflow for preparing and evaluating a W/O emulsion.
Caption: Troubleshooting logic for emulsion instability.
References
- 1. N-B-HYDROXYETHYL OLEYL IMIDAZOLINE | 95-38-5 [chemicalbook.com]
- 2. deascal.com [deascal.com]
- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Schercozoline O imidazoline - Lubrizol [lubrizol.com]
- 7. This compound, 21652-27-7 [thegoodscentscompany.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability | Semantic Scholar [semanticscholar.org]
- 15. Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 19. azonano.com [azonano.com]
- 20. jocpr.com [jocpr.com]
- 21. Thermal Stability Improvement of Core Material via High Internal Phase Emulsion Gels | MDPI [mdpi.com]
Technical Support Center: Mitigating the Environmental Impact of Oleyl Hydroxyethyl Imidazoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the environmental footprint of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) (CAS No. 95-38-5), a cationic surfactant used as a corrosion inhibitor and emulsifier.[1][2] The following sections offer troubleshooting advice and answers to frequently asked questions regarding its handling, analysis, and disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with Oleyl Hydroxyethyl Imidazoline?
A1: As a cationic surfactant, the primary concerns are its potential aquatic toxicity and its biodegradability. Cationic surfactants can interact with negatively charged biological membranes, potentially disrupting cellular functions in aquatic organisms.[3] While some screening assessments suggest a low likelihood of ecological harm under current usage patterns, it is crucial to manage its release into the environment.[4] Its long hydrophobic oleyl tail and hydrophilic imidazoline head give it surfactant properties that can impact aquatic ecosystems.[5]
Q2: Is this compound considered readily biodegradable?
A2: For a substance to be classified as "readily biodegradable" under OECD 301 guidelines, it must achieve specific degradation percentages (e.g., ≥60% of theoretical oxygen demand or ≥70% dissolved organic carbon removal) within a 28-day period, including a 10-day window.[6] Surfactants that do not meet these stringent criteria may be assessed for inherent biodegradability (OECD 302 series) or their effects on wastewater treatment systems (OECD 303).[5][7] Specific ready biodegradability data for this compound is not widely published, necessitating careful management as potentially persistent.
Q3: What are the recommended disposal methods for waste containing this compound?
A3: Waste containing this compound should be treated as industrial waste and handled by licensed disposal services. Discharge into municipal sewer systems should be avoided unless the wastewater treatment plant is equipped to handle such cationic surfactants.[8] On-site treatment options may include activated sludge systems, but the compound's potential toxicity to microorganisms must be assessed first using tests like the Activated Sludge Respiration Inhibition Test (OECD 209).[5][8]
Q4: Can this compound be detected in environmental samples like water?
A4: Yes, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the specific determination of imidazoline derivatives in water.[9] Potentiometric titration is a common and effective method for quantifying cationic surfactants.[3] This involves titrating the cationic surfactant with a standard solution of an anionic surfactant, like sodium lauryl sulfate (B86663).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and treatment of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inaccurate/low concentration measurement in samples. | 1. Adsorption to Glassware: Cationic surfactants can adsorb to negatively charged glass surfaces, reducing the concentration in the solution.[10] 2. Micelle Formation: Above its critical micelle concentration (CMC), the compound forms aggregates (micelles), which can affect analytical measurements.[11] 3. Foaming: Vigorous shaking or stirring can cause foaming, leading to an uneven distribution of the surfactant.[10] | 1. Use plastic (e.g., polypropylene) or silanized glassware. Rinse all equipment thoroughly. 2. Dilute samples to below the CMC if possible. Consult literature for typical CMC values of similar surfactants. 3. Avoid excessive agitation. A few drops of ethanol (B145695) can sometimes be used to reduce foam.[10] |
| Poor biodegradation in lab-scale wastewater treatment simulation. | 1. Toxicity to Microorganisms: The concentration of the imidazoline may be high enough to inhibit the activity of the activated sludge microorganisms.[5][8] 2. Lack of Acclimation: The microbial community may not be adapted to degrading this specific compound. 3. Hydrolysis: The imidazoline ring can hydrolyze, especially at elevated temperatures, forming an amido-amine, which may have different degradation characteristics.[11] | 1. Perform an Activated Sludge Respiration Inhibition Test (OECD 209) to determine the inhibitory concentration.[5] Ensure the test concentration is below this level. 2. Gradually introduce the compound to the microbial culture over an extended period to allow for acclimation. 3. Monitor for hydrolysis products. The degradation pathway may need to account for both the parent compound and its hydrolysate. |
| Formation of precipitates when mixing with other waste streams. | 1. Interaction with Anionic Compounds: Cationic imidazolines will react with anionic compounds (e.g., anionic surfactants, polymers) in other waste streams, forming insoluble complexes or precipitates.[12] | 1. Segregate waste streams. Do not mix cationic surfactant waste with waste containing anionic substances. 2. Characterize the chemical composition of different waste streams before mixing. |
Experimental Protocols
Protocol 1: Assessing Ready Biodegradability (Adapted from OECD 301F)
This protocol provides a framework for determining the ready biodegradability of this compound using the Manometric Respirometry Test.
Objective: To measure the oxygen consumed by a microbial community while degrading the test substance.
Methodology:
-
Preparation: Prepare a mineral medium as specified in OECD 301. The test substance should be the sole source of carbon.
-
Inoculum: Use an inoculum of mixed microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: Add the mineral medium, inoculum, and the test substance (typically at 30 to 60 mg/L) to sealed flasks connected to a respirometer.[13]
-
Controls: Run three types of controls simultaneously:
-
Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).
-
Reference Control: Inoculum, mineral medium, and a readily biodegradable reference substance (e.g., sodium benzoate).
-
Toxicity Control: Inoculum, mineral medium, test substance, and reference substance (to check for inhibitory effects).
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days.[6]
-
Measurement: The respirometer will continuously measure the amount of oxygen consumed over the 28-day period.
-
Calculation: The percentage of biodegradation is calculated by dividing the biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD).[13] A substance is considered readily biodegradable if it reaches ≥60% degradation within the 28-day period and passes the 10-day window criterion.[6]
Protocol 2: Quantitative Analysis by Potentiometric Titration
This protocol describes the determination of this compound concentration in an aqueous sample.
Objective: To quantify the concentration of the cationic surfactant.
Methodology:
-
Reagent Preparation:
-
Titrant: Prepare a standardized solution of an anionic surfactant, such as 0.004 M sodium lauryl sulfate (SLS).
-
Sample Solution: Prepare a known volume of the sample containing the this compound, diluted with pure water as needed to a suitable concentration.[14]
-
-
Titration Setup:
-
Use an autotitrator equipped with a surfactant-sensitive electrode or a nitrate (B79036) ion-selective electrode (ISE).[3][14]
-
Place a known volume of the sample solution into a beaker with a stir bar and add approximately 60 mL of pure water.[14]
-
-
Titration Procedure:
-
Immerse the electrode and the titrant dispensing tube into the sample solution.
-
Start the titration. The titrator will add the SLS solution at a controlled rate while monitoring the potential (mV).
-
The endpoint is detected at the point of maximum inflection in the potential curve, which occurs when the cationic surfactant has been fully complexed by the anionic titrant, leading to precipitation.[3]
-
-
Calculation: The concentration of the this compound is calculated based on the volume of titrant used to reach the endpoint, the concentration of the titrant, and the initial sample volume. A blank titration should be performed to correct for any impurities.[14]
Visualizations
Logical Workflow for Environmental Risk Assessment
The following diagram outlines the logical steps for assessing and mitigating the environmental risk of this compound.
Caption: Environmental risk assessment and mitigation workflow.
Experimental Workflow for Biodegradability Testing
This diagram illustrates the key stages of the OECD 301F Manometric Respirometry test.
Caption: Workflow for OECD 301F biodegradability testing.
References
- 1. nbinno.com [nbinno.com]
- 2. N-B-HYDROXYETHYL OLEYL IMIDAZOLINE | 95-38-5 [chemicalbook.com]
- 3. blog.hannainst.com [blog.hannainst.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. sonett.eu [sonett.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. n-analytech.co.jp [n-analytech.co.jp]
Technical Support Center: Industrial Scale Production of Oleyl Hydroxyethyl Imidazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of oleyl hydroxyethyl (B10761427) imidazoline (B1206853).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oleyl hydroxyethyl imidazoline, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: We are experiencing a lower than expected yield of this compound. What are the potential causes and how can we optimize the reaction to improve the yield?
-
Answer: Low product yield in this compound synthesis can stem from several factors. The primary synthesis method is a two-stage process involving the reaction of oleic acid with aminoethylethanolamine (AEEA) followed by an intramolecular cyclization.[1] Optimizing reaction parameters is crucial for maximizing yield.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or adjusting the temperature within the optimal ranges. The acylation stage typically occurs between 80°C and 220°C, while the cyclization stage is optimal between 130°C and 220°C.[1]
-
Suboptimal Molar Ratio of Reactants: The molar ratio of oleic acid to AEEA is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of byproducts.
-
Inefficient Water Removal: The cyclization step involves the removal of water. If water is not efficiently removed, the equilibrium will not favor product formation. Ensure your distillation or vacuum setup is functioning correctly.
-
Catalyst Inefficiency: The choice and concentration of the catalyst significantly impact the reaction rate and yield. A variety of acidic, basic, or metallic compounds can be used.[1] It may be necessary to screen different catalysts or optimize the concentration of the current one.
-
Issue 2: High Levels of Impurities, Specifically Bi-amides
-
Question: Our final product shows a high concentration of bi-amide byproducts. How can we minimize the formation of these impurities?
-
Answer: The formation of bi-amides is a common side reaction in the synthesis of imidazolines. Minimizing these impurities is essential for achieving high product purity.
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures, particularly during the initial acylation stage, can favor the formation of bi-amides. Employing a gradient heating approach, starting at a lower temperature (e.g., 80°C) and gradually increasing it to the desired cyclization temperature (up to 220°C), can help minimize the formation of these byproducts to below 0.5%.[1]
-
Incorrect Reactant Addition: The order and rate of reactant addition can influence byproduct formation. A controlled, gradual addition of one reactant to the other can help maintain a more favorable reaction environment.
-
Issue 3: Poor Product Color or Odor
-
Question: The final this compound product has an undesirable dark color and a strong odor. What could be the cause and how can we improve the product's aesthetic qualities?
-
Answer: Undesirable color and odor in the final product are often indicative of impurities or degradation products.
Potential Causes and Solutions:
-
Oxidation: The oleyl group in the molecule is unsaturated and can be prone to oxidation at high temperatures, leading to color formation and off-odors. Conducting the reaction under an inert nitrogen atmosphere is crucial to prevent oxidation.[1]
-
Presence of Impurities in Starting Materials: The quality of the raw materials, oleic acid and AEEA, is critical. Impurities in the starting materials can carry through to the final product or participate in side reactions that generate colored and odorous compounds. Ensure the use of high-purity reactants.
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of the product. Optimizing the reaction time and temperature to be as low as feasible while still achieving a good yield is recommended.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
What is the general chemical reaction for the synthesis of this compound? The synthesis is a two-stage process. First, oleic acid reacts with aminoethylethanolamine (AEEA) in an acylation reaction to form an amide intermediate. This is followed by an intramolecular cyclization (dehydration) to form the imidazoline ring.[1]
-
What are the typical reactants and their molar ratios? The primary reactants are oleic acid and aminoethylethanolamine (AEEA). The molar ratio can vary, but a slight excess of the amine is often used to ensure complete conversion of the fatty acid.
-
What types of catalysts are effective for this synthesis? A range of catalysts can be employed, including acidic catalysts (e.g., p-toluenesulfonic acid), basic catalysts (e.g., sodium hydroxide), and metallic compounds (e.g., zinc oxide).[1] The catalyst is typically used in amounts ranging from 0.01% to 5% of the total weight of the reactants.[1]
Product Characterization and Quality Control
-
How can we confirm the successful synthesis of this compound? Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of the product. The C=N stretching vibration in the imidazoline ring is a key indicator of successful cyclization and typically appears in the range of 1608–1647 cm⁻¹.[1]
-
What analytical techniques are suitable for determining the purity of the final product? High-performance liquid chromatography (HPLC) is a common method for assessing the purity of this compound and quantifying impurities like unreacted starting materials and bi-amides.[1]
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Acylation Stage | Cyclization Stage |
| Temperature | 80°C to 220°C (gradient heating recommended) | 130°C to 220°C |
| Reaction Time | Varies with temperature and catalyst | Varies with temperature and catalyst |
| Pressure | Atmospheric (under inert gas) | Atmospheric or vacuum (to aid water removal) |
| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) |
Note: The data presented are typical ranges and may require optimization for specific industrial-scale processes.
Table 2: Common Catalysts Used in Imidazoline Synthesis
| Catalyst Type | Examples |
| Acidic | p-Toluenesulfonic acid, Phosphoric acid, Oxalic acid |
| Basic | Sodium hydroxide, Potassium hydroxide, Sodium carbonate |
| Metallic | Zinc oxide, Stannous chloride, Zinc acetate |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound. This should be adapted and scaled for industrial production with appropriate safety measures.
Materials:
-
Oleic Acid (high purity)
-
Aminoethylethanolamine (AEEA)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.5 mol%)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation setup (e.g., Dean-Stark apparatus)
Procedure:
-
Reactor Setup: Charge the reaction vessel with oleic acid and the catalyst.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reactant Addition: Begin stirring the oleic acid and catalyst mixture. Slowly add the aminoethylethanolamine to the reactor over a period of 30-60 minutes.
-
Acylation Stage (Amide Formation): Gradually heat the reaction mixture to approximately 140-160°C. The reaction is typically exothermic. Maintain this temperature and monitor the reaction progress.
-
Cyclization Stage (Imidazoline Formation): After the initial acylation, slowly increase the temperature to 180-200°C. Water will begin to distill from the reaction mixture.
-
Water Removal: Collect the water in the distillation apparatus. The reaction is considered complete when the theoretical amount of water has been collected.
-
Reaction Monitoring: The endpoint of the reaction can be monitored by measuring the amine value and the imidazoline ring content of the reaction mixture.[2]
-
Cooling and Purification: Once the reaction is complete, cool the mixture under a nitrogen atmosphere. The crude product can then be purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Challenges and solutions in imidazoline production.
References
long-term performance and degradation of oleyl hydroxyethyl imidazoline
Welcome to the technical support center for oleyl hydroxyethyl (B10761427) imidazoline (B1206853). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term performance, degradation, and troubleshooting of this versatile molecule.
Frequently Asked Questions (FAQs)
Q1: What is oleyl hydroxyethyl imidazoline and what are its primary applications?
A1: this compound is a cationic surfactant derived from the reaction of oleic acid and aminoethylethanolamine.[1][2] Its amphiphilic nature, with a hydrophobic oleyl tail and a hydrophilic imidazoline head, makes it effective in various applications.[2] It is widely used as a corrosion inhibitor in the oil and gas industry, an emulsifier in formulations, and as an antistatic and conditioning agent in cosmetics.[2][3][4]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, where the imidazoline ring opens to form an amido-amine.[5] This reaction is influenced by pH and temperature.[5] Other potential degradation pathways include thermal degradation at elevated temperatures and photodegradation upon exposure to sunlight, particularly in aqueous environments.[6][7]
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of the imidazoline ring is pH-dependent. Studies on similar imidazolines show that the rate of hydrolysis increases with increasing pH.[6] In acidic conditions (e.g., pH 4.1), the imidazoline is protonated, which can enhance its solubility and stability, improving its performance as a corrosion inhibitor.[5]
Q4: What is the long-term performance of this compound as a corrosion inhibitor?
A4: this compound is known to form a protective film on metal surfaces, effectively inhibiting corrosion in environments containing CO2 and H2S.[2][3] Its long-term effectiveness is dependent on the stability of the protective film and the rate of inhibitor degradation. While many studies demonstrate high inhibition efficiencies in short-term tests, long-term performance can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.[8][9] The hydrolysis product, an amido-amine, can also contribute to corrosion inhibition, sometimes even more effectively than the parent imidazoline under certain conditions.[5]
Q5: Can this compound be used in combination with other chemicals?
A5: Yes, this compound can act synergistically with other compounds to enhance performance. For example, when combined with cocoyl sarcosine, it has shown significantly improved corrosion resistance for steel.[2] However, compatibility with all formulation components, such as biocides and scale inhibitors, should be tested to avoid antagonistic effects like emulsion formation or foaming.[1]
Troubleshooting Guides
Issue 1: Reduced Corrosion Inhibition Efficiency Over Time
Possible Cause:
-
Degradation of the Inhibitor: The primary cause is likely the hydrolysis of the imidazoline ring into its less effective amido-amine form, especially at elevated temperatures and high pH.[5]
-
Incomplete Film Formation: At low concentrations, the inhibitor may form a porous film that does not provide complete protection, leading to localized corrosion.[8]
-
Incompatibility with other formulation components: Other chemicals in the system might interfere with the inhibitor's ability to form a stable protective film.
Troubleshooting Steps:
-
Monitor Inhibitor Concentration and Degradation: Use HPLC to quantify the concentration of the active this compound and its primary degradation product (amido-amine). A significant decrease in the parent compound suggests degradation.
-
Analyze Environmental Conditions: Measure the pH and temperature of your system. If the pH is high, consider adjusting it to a more acidic range where the imidazoline is more stable.[5]
-
Optimize Inhibitor Concentration: If localized corrosion is observed, it may indicate that the inhibitor concentration is too low to form a complete protective film. Conduct a dose-response study to determine the optimal concentration for your specific conditions.[8]
-
Evaluate Formulation Compatibility: If other chemicals are present, perform compatibility tests to ensure they do not negatively impact the performance of the imidazoline inhibitor.[1]
Issue 2: Inconsistent Results in Electrochemical Measurements
Possible Cause:
-
Electrode Surface Preparation: An improperly prepared working electrode surface can lead to non-reproducible results.
-
Reference Electrode Issues: A clogged or improperly positioned reference electrode is a common source of problems in electrochemical cells.
-
Instrument or Connection Problems: Faulty cables or instrument malfunction can lead to incorrect readings.
Troubleshooting Steps:
-
Standardize Electrode Preparation: Ensure a consistent and reproducible procedure for polishing and cleaning the working electrode before each experiment.
-
Check the Reference Electrode: Inspect the reference electrode for air bubbles near the frit and ensure it is not clogged. Position it close to the working electrode. If issues persist, test with a new or different type of reference electrode.
-
Perform a Dummy Cell Test: To verify the integrity of your potentiostat and cables, replace the electrochemical cell with a dummy cell (a resistor of known value). Run a cyclic voltammetry scan. The resulting plot should be a straight line, confirming that the instrumentation is functioning correctly.
Issue 3: Difficulties in HPLC Analysis of this compound
Possible Cause:
-
Poor Peak Shape: Cationic surfactants like this compound can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Low Detection Sensitivity: The lack of a strong chromophore in the molecule can result in low sensitivity with UV detectors.
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection of the analyte.
Troubleshooting Steps:
-
Select an Appropriate Column: Use a column specifically designed for surfactant analysis, such as a Thermo Scientific Acclaim Surfactant Plus, or a C18 column with a mobile phase containing an ion-pairing agent to improve peak shape.
-
Optimize Detection Method: If UV detection sensitivity is low, consider using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) for better sensitivity and selectivity.
-
Implement Proper Sample Preparation: Use solid-phase extraction (SPE) to clean up complex samples and remove interfering matrix components before HPLC analysis.
Data Presentation
Table 1: Hydrolysis Half-life of a TOFA/DETA-based Imidazoline Corrosion Inhibitor in CO2 Saturated 3 wt.% NaCl Brine
| Temperature (°C) | Half-life (t¹/²) (hours) |
| 70 | 20.49 |
| 100 | 3.16 |
| 120 | 0.81 |
Data adapted from a study on a tall oil fatty acid (TOFA)/diethylenetriamine (DETA) based imidazoline, which is structurally similar to this compound.[5]
Table 2: Short-Term Corrosion Inhibition Efficiency of a Hydroxyethyl Imidazoline Derivative
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Predominant Corrosion Type |
| 5-10 | High | Localized (porous film) |
| 50-100 | Moderate | Uniform and Localized |
Data adapted from a study on a hydroxyethyl imidazoline derivative in an H2S-containing 3% NaCl solution at 50 °C.[8]
Experimental Protocols
Protocol 1: Electrochemical Evaluation of Corrosion Inhibition Performance
Objective: To determine the corrosion inhibition efficiency of this compound using Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
Working Electrode (e.g., carbon steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., platinum or graphite (B72142) rod)
-
Electrochemical Cell
-
Potentiostat/Galvanostat with EIS capability
-
Corrosive Environment (e.g., CO2-saturated 3% NaCl brine)
-
This compound solution of known concentrations
Procedure:
-
Electrode Preparation:
-
Mechanically polish the working electrode with successively finer grades of silicon carbide paper.
-
Rinse the electrode with deionized water, followed by ethanol, and then dry it with a stream of air.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive solution.
-
-
Deaeration:
-
Purge the solution with CO2 gas for at least one hour before introducing the working electrode to remove dissolved oxygen. Continue purging throughout the experiment.
-
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the working electrode in the solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes).
-
-
LPR Measurement:
-
Apply a small potential scan (e.g., ±10 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
The polarization resistance (Rp) is calculated from the slope of the potential-current curve at the corrosion potential.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp(inhibitor) - Rp(blank)) / Rp(inhibitor)] * 100
-
-
EIS Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Fit the resulting Nyquist or Bode plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
-
-
Data Analysis:
-
Repeat the measurements at different inhibitor concentrations to determine the optimal dosage.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To quantify the concentration of this compound in a sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard of known concentration
-
Sample for analysis
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
Dilute the sample with the initial mobile phase composition to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 100% to 20% B (linear gradient)
-
30-35 min: 20% B (equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: ATR-FTIR Analysis of this compound Degradation
Objective: To qualitatively assess the degradation of this compound by monitoring changes in its chemical structure.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (fresh and aged/degraded)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Clean the ATR crystal with isopropanol (B130326) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis (Fresh Sample):
-
Apply a small amount of the fresh this compound sample directly onto the ATR crystal, ensuring good contact.
-
Collect the FTIR spectrum over the range of 4000-600 cm⁻¹.
-
-
Sample Analysis (Aged/Degraded Sample):
-
Clean the ATR crystal thoroughly.
-
Apply the aged/degraded sample to the crystal and collect the spectrum under the same conditions as the fresh sample.
-
-
Spectral Analysis:
-
Compare the spectra of the fresh and aged samples.
-
Look for the following characteristic peaks and changes:
-
Imidazoline Ring (C=N stretch): A peak around 1610-1650 cm⁻¹. A decrease in the intensity of this peak indicates the opening of the imidazoline ring.
-
Amide Formation (C=O stretch): The appearance of a new, strong peak around 1640-1680 cm⁻¹, characteristic of an amide carbonyl group, indicates the formation of the amido-amine degradation product.
-
N-H Bend (Amide II): The appearance of a peak around 1550 cm⁻¹ can also indicate amide formation.
-
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for evaluating corrosion inhibition performance.
Caption: Logical troubleshooting flow for performance issues.
References
- 1. Collection - Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 2. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. colonialchem.com [colonialchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. intercorr.com.br [intercorr.com.br]
Technical Support Center: Oleyl Hydroxyethyl Imidazoline Performance and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the performance of oleyl hydroxyethyl (B10761427) imidazoline (B1206853).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with oleyl hydroxyethyl imidazoline, with a focus on pH-related causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Corrosion Inhibition Efficiency | High pH Environment (Neutral to Alkaline): In alkaline conditions, the imidazoline ring is less likely to be protonated, which can reduce its ability to adsorb onto metal surfaces and form a protective film. | 1. Measure and Adjust pH: Verify the pH of your system. If it is neutral or alkaline, consider adjusting the pH to a more acidic range (e.g., pH 4-6) if your experimental conditions allow. 2. Increase Concentration: A higher concentration of the inhibitor may be necessary to achieve the desired performance in higher pH environments. 3. Consider a Formulation with a Synergist: Some additives can enhance the performance of imidazoline inhibitors in a wider pH range. |
| Inhibitor Precipitation or Instability | Extreme pH (Highly Acidic or Alkaline): While performance is often enhanced in acidic conditions, extreme pH levels can lead to hydrolysis of the imidazoline ring, breaking it down into an amido-amine, which may have different solubility and performance characteristics.[1][2] | 1. pH Stability Test: Conduct a stability study of your this compound solution at various pH values to determine its stable range. 2. Buffer the System: If possible, use a suitable buffer to maintain the pH within the optimal performance and stability range. 3. Consult Supplier Data: Refer to the manufacturer's technical data sheet for information on the recommended pH operating window. |
| Inconsistent Emulsion Performance | pH Shift: The emulsifying properties of this compound can be pH-dependent. A shift in the pH of your formulation could alter the hydrophilic-lipophilic balance (HLB) of the molecule. | 1. Monitor pH of Formulation: Regularly check the pH of your emulsion to ensure it remains within the desired range. 2. Evaluate Emulsion Stability at Different pHs: Prepare small batches of your emulsion at varying pH values to identify the optimal pH for stability. |
| Poor Antistatic Performance | Neutral or Low-Charge Environment: The antistatic properties of this cationic surfactant are dependent on its positive charge. In environments where the molecule is not sufficiently protonated, its ability to neutralize static charges may be diminished. | 1. Formulate in an Acidic Medium: For applications where antistatic properties are critical, consider formulating in a slightly acidic medium to ensure the imidazoline is protonated. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for using this compound as a corrosion inhibitor?
The optimal pH for this compound as a corrosion inhibitor is typically in the acidic range (around pH 4-6).[1][2] In this range, the imidazoline ring becomes protonated, leading to a positive charge that enhances its adsorption onto negatively charged metal surfaces, thereby improving corrosion inhibition.[1][2]
2. How does pH affect the solubility of this compound?
In acidic solutions, the protonation of the imidazoline ring increases the molecule's hydrophilicity, which can lead to increased water solubility or dispersibility.[1][2] This can be advantageous for its application as a corrosion inhibitor in aqueous systems.
3. Can this compound be used in alkaline conditions?
While its performance as a corrosion inhibitor is generally better in acidic conditions, it can still function in neutral to slightly alkaline environments, though a higher concentration may be required. However, at high pH, the risk of hydrolysis increases, which can degrade the molecule over time.
4. What is hydrolysis and how does it affect this compound?
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis can break the imidazoline ring, converting it to the corresponding amido-amine. This process is catalyzed by both acids and bases and can be accelerated at elevated temperatures. The resulting amido-amine may have different performance characteristics.[1][2][3]
5. How can I test the effect of pH on the performance of this compound in my system?
You can evaluate the effect of pH by conducting controlled experiments using methods such as weight loss analysis or electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and Linear Polarization Resistance (LPR). By varying the pH of your corrosive medium and measuring the corrosion rate, you can determine the optimal pH for your specific application.
Data Presentation
The following table provides a representative summary of the expected performance of this compound as a corrosion inhibitor at different pH values, based on the principle of protonation and adsorption.
| pH Range | Expected Corrosion Inhibition Efficiency | Primary Molecular State | Mechanism |
| Acidic (pH < 6) | High | Protonated (Cationic) | Enhanced electrostatic attraction to the metal surface, leading to a more stable and protective film.[1][2] |
| Neutral (pH 6-8) | Moderate | Partially Protonated/Neutral | Reduced electrostatic attraction compared to acidic conditions, leading to a less densely packed inhibitor film. |
| Alkaline (pH > 8) | Low to Moderate | Primarily Neutral | Minimal electrostatic attraction. Performance relies more on physisorption of the neutral molecule. Increased risk of hydrolysis over time.[4] |
Experimental Protocols
1. Weight Loss Method for Corrosion Inhibition Evaluation
This protocol outlines the basic steps for assessing corrosion inhibition efficiency using the weight loss method.
-
Materials: Metal coupons (of the alloy used in your application), corrosive solution, this compound, pH meter, analytical balance, desiccator, cleaning solution (e.g., inhibited acid).
-
Procedure:
-
Clean and weigh the metal coupons to the nearest 0.1 mg.
-
Prepare the corrosive solution and divide it into several beakers.
-
Adjust the pH of each beaker to the desired values (e.g., 4, 7, 9).
-
Add the desired concentration of this compound to the test beakers, leaving one set of beakers without inhibitor as a control.
-
Immerse the weighed coupons in the solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, dry them, and reweigh them.
-
Calculate the corrosion rate and the inhibitor efficiency for each pH value.
-
2. Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Evaluation
EIS is a non-destructive technique that provides information on the corrosion resistance of the inhibitor film.
-
Equipment: Potentiostat with EIS capability, three-electrode cell (working electrode: your metal sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh), corrosive solution, this compound, pH meter.
-
Procedure:
-
Prepare the corrosive solution at the desired pH values.
-
Assemble the three-electrode cell with the metal sample as the working electrode.
-
Add the corrosive solution with and without the inhibitor to the cell.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP).
-
Perform the EIS measurement over a specified frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. Higher Rct values indicate better corrosion protection.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effect of pH on corrosion inhibition using the weight loss method.
Caption: Logical relationship of pH's effect on the chemical state and performance of this compound.
References
Validation & Comparative
comparing oleyl hydroxyethyl imidazoline with other imidazoline corrosion inhibitors
Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) stands as a prominent and effective corrosion inhibitor, particularly within the oil and gas industry. Its molecular structure, featuring a hydrophilic imidazoline head with a hydroxyethyl group and a long, hydrophobic oleyl tail, allows it to form a persistent protective film on metal surfaces, mitigating corrosion in aggressive environments. This guide provides a comparative analysis of oleyl hydroxyethyl imidazoline against other imidazoline-based corrosion inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Foundation
Imidazoline derivatives, including this compound, primarily function by adsorbing onto the metal surface to create a barrier against corrosive agents. This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions, the nitrogen atoms in the imidazoline ring can become protonated, leading to a positive charge that is attracted to the negatively charged metal surface.
-
Chemisorption: This more robust mechanism involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the imidazoline ring and the vacant d-orbitals of the metal atoms (e.g., iron in steel). This results in a more stable and effective protective film.
Once adsorbed, the long hydrocarbon tails of the imidazoline molecules orient themselves away from the metal surface, forming a dense, hydrophobic layer that repels water and prevents corrosive species from reaching the metal.
Caption: General mechanism of corrosion inhibition by imidazoline derivatives.
Performance Comparison of Imidazoline Corrosion Inhibitors
The effectiveness of imidazoline-based corrosion inhibitors is influenced by their specific chemical structure, the corrosive environment, and the operating conditions. The following table summarizes experimental data comparing the performance of this compound and other imidazoline derivatives.
| Inhibitor Type | Metal | Corrosive Medium | Temperature | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| This compound | Pipeline Steel | 3% NaCl solution with H₂S | 50°C | 100 ppm | >95% (implied) | LPR, EIS, EN | |
| Imidazoline from Soybean Oil Fatty Acid (IM A) | Mild Steel | 5% NaCl | Room Temp. | Not specified | 90.34% | Potentiodynamic Polarization | |
| Dimmer Acid Imidazoline Derivative (DIMTU) | Carbon Steel | CO₂-containing oilfield produced water | Not specified | 250 ppm | 98.54% | Not specified | |
| Oleic Acid Amide (Precursor to Imidazoline) | Q235 Steel | 3.5% NaCl solution saturated with CO₂ | Not specified | Not specified | Lower than imidazoline | EIS, Potentiodynamic Polarization | |
| Oleic Acid Imidazoline | Q235 Steel | 3.5% NaCl solution saturated with CO₂ | Not specified | Not specified | Higher than amide precursor | EIS, Potentiodynamic Polarization | |
| (Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol | Carbon Steel | 1% NaCl solution | Not specified | 8 ppm | 39.59% | Tafel Plot | |
| Fatty Acid Imidazoline-based Inhibitor | Carbon Steel | 1 wt % NaCl with 500 ppm acetic acid under CO₂ | Not specified | 300 ppm | 91.6% (Bottom-of-the-line) | Weight Loss, EIS, PDP, LPR |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on a variety of electrochemical and surface analysis techniques. A typical experimental workflow is outlined below.
Caption: A typical workflow for evaluating corrosion inhibitor performance.
Detailed Methodologies:
-
Weight Loss Method: This gravimetric technique involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a specific duration. The weight loss is then measured to calculate the corrosion rate and the inhibitor's efficiency.
-
Potentiodynamic Polarization (PDP): This electrochemical method measures the current response of a metal sample as its potential is varied. The resulting Tafel plots provide information on the corrosion current density (Icorr), which is used to determine the corrosion rate and inhibition efficiency. It can also indicate whether an inhibitor acts on the anodic or cathodic reaction, or both (mixed-type).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that involves applying a small amplitude AC signal at various frequencies to the metal-solution interface. The impedance data is used to model the corrosion process and provides information on the properties of the protective film and the charge transfer resistance, which is inversely proportional to the corrosion rate.
A Comparative Guide to the Performance of Oleyl Hydroxyethyl Imidazoline in Simulated Corrosive Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) (OHEI) against other alternatives, supported by experimental data from scientific literature. The information is intended to assist in the selection and evaluation of corrosion inhibitors for various industrial and research applications.
Oleyl Hydroxyethyl Imidazoline is a cationic surfactant belonging to the imidazoline class of corrosion inhibitors. Its molecular structure, featuring a hydrophilic imidazoline head with a hydroxyethyl group and a long hydrophobic oleyl tail, allows it to adsorb onto metal surfaces and form a protective film. This film acts as a barrier, isolating the metal from corrosive environments. OHEI is particularly noted for its effectiveness in environments containing CO2 and H2S, commonly encountered in the oil and gas industry.
Performance Comparison of Corrosion Inhibitors
The following tables summarize quantitative data from various studies, comparing the inhibition efficiency of this compound and its derivatives with other types of corrosion inhibitors under different corrosive conditions.
Table 1: Performance of Oleyl-Based Imidazoline and Other Inhibitors in CO2-Saturated Environments
| Inhibitor | Metal | Corrosive Environment | Temperature | Concentration | Inhibition Efficiency (%) | Test Method |
| Oleic-based Imidazoline | Carbon Steel | 3.5% NaCl, CO2-saturated | 65°C | 2x10⁻⁴ mol·L⁻¹ | 73.1 | Weight Loss |
| Mercaptoethanol | Carbon Steel | 3.5% NaCl, CO2-saturated | 65°C | 2x10⁻⁴ mol·L⁻¹ | 56.3 | Weight Loss |
| Oleic Acid Amide | Q235 Steel | 3.5% NaCl, CO2-saturated | Not Specified | 50 mg/L | 76.2 | Electrochemical |
| Oleic-based Imidazoline | Q235 Steel | 3.5% NaCl, CO2-saturated | Not Specified | 50 mg/L | 87.8 | Electrochemical |
| Hydroxyethyl Imidazoline (from coconut fatty acid) | 1018 Carbon Steel | 3% NaCl + Diesel, CO2-saturated | 50°C | 20 ppm | ~94 | Electrochemical |
| Hydroxyethyl Imidazoline (from stearic acid) | 1018 Carbon Steel | 3% NaCl + Diesel, CO2-saturated | 50°C | 20 ppm | ~87 | Electrochemical |
| Amidoethyl Imidazoline | 1018 Carbon Steel | 3% NaCl + Diesel, CO2-saturated | 50°C | 20 ppm | >95 | Electrochemical |
Table 2: Performance of Imidazoline and Benzotriazole Derivatives in H2S and Other Corrosive Environments
| Inhibitor | Metal | Corrosive Environment | Temperature | Concentration | Inhibition Efficiency (%) | Test Method |
| Hydroxyethyl Imidazoline | Pipeline Steel | 3% NaCl, H2S-containing | 50°C | 5-10 ppm | ~95 | LPR, EIS, EN |
| Imidazoline Derivative | Mild Steel | Water-kerosene, H2S-saturated | Not Specified | 50 mg/L | >90 | Not Specified |
| Benzotriazole | API 5LX65 Carbon Steel | 3.5% NaCl + 500 mg/L H2S | 70°C | 5 mmol/L | 93 | EIS |
| Benzotriazole Composite | A3 Carbon Steel | Stone Processing Wastewater | Ambient | 50 mL/L | 99.59 | Weight Loss |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Weight Loss Method
This gravimetric technique is a fundamental method for assessing corrosion rates and inhibitor efficiency.
-
Specimen Preparation: Mild steel coupons are mechanically polished with successively finer grades of silicon carbide paper, rinsed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.
-
Test Procedure: The weighed coupons are suspended in the corrosive medium (e.g., CO2-saturated 3.5% NaCl solution) with and without the corrosion inhibitor at a specified temperature for a set duration.
-
Corrosion Product Removal: After the immersion period, the coupons are retrieved, and corrosion products are removed by immersing them in a cleaning solution (e.g., a mixture of NaOH and zinc dust).
-
Analysis: The coupons are then rinsed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
2. Electrochemical Measurements
Electrochemical techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode setup is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization (PDP):
-
The open circuit potential (OCP) is monitored until a steady state is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
The working electrode is stabilized at its OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
Mechanism of Film-Forming Corrosion Inhibition
Caption: Adsorption and protective film formation by OHEI.
Assessing the Synergistic Effect of Oleyl Hydroxyethyl Imidazoline with Other Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) (OHEI) is a versatile cationic surfactant widely recognized for its efficacy as a corrosion inhibitor, emulsifier, and lubricant additive.[1][2][3] Its performance can often be significantly enhanced through synergistic interactions with other chemical compounds. This guide provides an objective comparison of OHEI's performance when used in combination with other additives, supported by experimental data, to aid researchers in formulating more effective and efficient chemical solutions.
Synergistic Effects in Corrosion Inhibition
OHEI is a well-established corrosion inhibitor, particularly in the oil and gas industry.[4] Its mechanism of action involves adsorbing onto metal surfaces to form a protective film that shields the metal from corrosive agents.[4] Recent studies have demonstrated that this protective effect can be substantially improved by combining OHEI with other compounds.
One notable example is the synergistic effect observed between N-b-hydroxyethyl oleyl imidazole (B134444) and cocoyl sarcosine (B1681465) in protecting steel from corrosion in a 0.1 M NaCl solution.[5] While both compounds individually showed limited corrosion inhibition (less than 50% efficiency), their combination resulted in a significant enhancement of corrosion protection.[5]
Quantitative Performance Data
The following tables summarize the key findings from gravimetric, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization experiments.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurement [5]
| Inhibitor (Concentration: 100 mmol/L) | Inhibition Efficiency (%) |
| N-b-hydroxyethyl oleyl imidazole (OHEI) | < 50 |
| Cocoyl Sarcosine | < 50 |
| OHEI + Cocoyl Sarcosine | 83 |
Table 2: Corrosion Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS) [5]
| Inhibitor (Concentration: 100 mmol/L) | Inhibition Efficiency (%) |
| N-b-hydroxyethyl oleyl imidazole (OHEI) | < 50 |
| Cocoyl Sarcosine | < 50 |
| OHEI + Cocoyl Sarcosine | 84 |
Table 3: Corrosion Inhibition Efficiency from Potentiodynamic Polarization [5]
| Inhibitor (Concentration: 100 mmol/L) | Inhibition Efficiency (%) |
| N-b-hydroxyethyl oleyl imidazole (OHEI) | < 50 |
| Cocoyl Sarcosine | < 50 |
| OHEI + Cocoyl Sarcosine | > 91 |
Synergistic Mechanism
The enhanced performance of the OHEI and cocoyl sarcosine mixture is attributed to the formation of a more compact and stable protective film on the steel surface. This is likely due to intermolecular interactions between the two compounds, leading to a denser adsorbed layer that provides a more effective barrier against corrosive species.
Caption: Synergistic corrosion inhibition mechanism.
Synergistic Effects in Lubrication
Imidazoline derivatives are utilized as additives in lubricants to reduce friction and wear.[6][7][8] While specific quantitative data on the synergistic effects of OHEI with other common lubricant additives like anti-wear agents and friction modifiers is limited in publicly available literature, studies on similar imidazoline-based compounds suggest a high potential for synergistic performance. For instance, novel silane-functionalized imidazoline-based ionic liquids have shown improved friction and wear reduction when used with sorbitan (B8754009) trioleate as an emulsifier.[8][9]
Further research is needed to quantify the synergistic effects of OHEI with a broader range of lubricant additives.
Synergistic Effects in Emulsification
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the corrosion inhibition section.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
Caption: Workflow for weight loss corrosion testing.
Procedure:
-
Sample Preparation: Metal coupons (e.g., steel CR4) are polished, cleaned with appropriate solvents, dried, and their initial weight is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 0.1 M NaCl) with and without the inhibitor(s) at a specified concentration and temperature for a set duration.
-
Cleaning and Final Weighing: After the immersion period, the coupons are removed, cleaned to remove all corrosion products according to standard procedures (e.g., ASTM G1), dried, and their final weight is recorded.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate and inhibition efficiency (IE%) are then calculated using the following formulas:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Procedure:
-
Cell Setup: A standard three-electrode electrochemical cell is used, with the metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize to its open circuit potential (OCP). A small amplitude sinusoidal potential is then applied across a wide frequency range (e.g., 100 kHz to 10 mHz), and the resulting current is measured.
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. An appropriate equivalent electrical circuit is used to model the electrochemical interface, and parameters such as charge transfer resistance (Rct) are extracted. The inhibition efficiency is calculated as:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (icorr).
Procedure:
-
Cell Setup and Stabilization: The same three-electrode cell setup as for EIS is used. The working electrode is immersed in the test solution and allowed to reach a stable OCP.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Conclusion
The synergistic combination of Oleyl Hydroxyethyl Imidazoline with other additives, such as cocoyl sarcosine, can lead to a significant improvement in corrosion inhibition performance. This is primarily attributed to the formation of a more robust and stable protective film on the metal surface. While the potential for synergistic effects in lubrication and emulsification applications is high, there is a clear need for more quantitative experimental data to fully assess and optimize these formulations. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies and contribute to a deeper understanding of the synergistic potential of OHEI.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. This compound, 21652-27-7 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. deepdyve.com [deepdyve.com]
- 8. Item - Synthesis of Oil Miscible Novel Silane Functionalised Imidazoline-Based ILs as Lubricant Additives: Characterization and Tribological Evaluations - Deakin University - Figshare [dro.deakin.edu.au]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Film-Forming Properties of Oleyl Hydroxyethyl Imidazoline on Metal Surfaces
An in-depth guide for researchers and scientists on the performance of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) as a corrosion inhibitor, benchmarked against other common alternatives, with supporting experimental data and detailed protocols.
Oleyl Hydroxyethyl Imidazoline (OHEI) is a cationic surfactant widely recognized for its efficacy as a corrosion inhibitor, particularly in the oil and gas industry. Its effectiveness stems from its ability to form a persistent, protective film on metal surfaces, mitigating the corrosive effects of aggressive environments. This guide provides a comprehensive evaluation of the film-forming properties of OHEI, presenting a comparative analysis with other corrosion inhibitors, detailed experimental methodologies, and a visual representation of its mechanism and evaluation workflow.
Mechanism of Film Formation
The efficacy of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The molecule consists of a hydrophilic imidazoline ring with a hydroxyethyl group and a long, hydrophobic oleyl tail. This amphiphilic nature drives its adsorption at the metal/corrosive fluid interface.
The film formation is a two-fold process:
-
Adsorption: The imidazoline ring, rich in nitrogen atoms with lone pair electrons, facilitates strong adsorption onto the metal surface. This can occur via:
-
Chemisorption: The formation of coordinate bonds between the nitrogen atoms and the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interactions between the positively charged imidazoline ring (in acidic media) and the negatively charged metal surface.
-
-
Barrier Formation: Once adsorbed, the long, hydrophobic oleyl tails orient themselves away from the metal surface, forming a dense, non-polar layer. This layer acts as a physical barrier, repelling water and other corrosive species, thereby preventing them from reaching the metal surface.
Performance Comparison: OHEI vs. Alternative Corrosion Inhibitors
The performance of OHEI as a corrosion inhibitor is frequently evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). The key parameters derived from these tests are the corrosion inhibition efficiency (IE), corrosion current density (Icorr), and polarization resistance (Rp). A higher IE, lower Icorr, and higher Rp indicate better corrosion protection.
Below are tables summarizing the performance of OHEI and its derivatives in comparison to other classes of corrosion inhibitors. It is important to note that the experimental conditions significantly influence the results.
Table 1: Comparison of Inhibition Efficiency of Imidazoline Derivatives and Other Inhibitors on Steel
| Inhibitor | Concentration (ppm) | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound (OHEI) | 50 | CO2-saturated 3% NaCl + diesel | Carbon Steel | 50 | ~99 | [1] |
| Imidazoline Derivative (DIMTU) | 250 | CO2-containing oilfield produced water | Carbon Steel | - | 98.54 | [2] |
| Imidazoline Derivative (SMIF) + Benzimidazole (BMZ) | 100 + 900 | 3.5 wt% simulated concrete solution | Carbon Steel | - | 90.22 (Tafel) | [3] |
| Benzotriazole (BTA) Derivative (MHB) | - | 1 M HCl | Low Carbon Steel | 25 | ~80 | [4] |
| Amide (Oleic acid amide) | - | 3.5% NaCl solution saturated with CO2 | Q235 Steel | - | Lower than Imidazoline | [5] |
| Thiourea Derivative (DIMTU) | 250 | CO2-containing oilfield produced water | Carbon Steel | - | 98.54 | [2] |
Table 2: Electrochemical Data for Various Corrosion Inhibitors on Steel
| Inhibitor | Concentration (ppm) | Corrosive Medium | Metal | Icorr (A/cm²) | Rp (Ω·cm²) | Cdl (µF/cm²) | Reference |
| Imidazoline Derivative (DIM) | - | CO2-saturated oilfield produced water | Carbon Steel | - | 1237 | - | [2] |
| Imidazoline Derivative (DIMTU) | 250 | CO2-saturated oilfield produced water | Carbon Steel | - | 5843 | - | [2] |
| Benzyltriethylammonium Chloride (BTC) | 10 mM | 1.0 M HCl | Carbon Steel | - | Enhanced | Decreased | [5] |
| Imidazolium-based Ionic Liquid | - | 1 M HCl | Mild Steel | Decreased | - | - | [6] |
| Benzothiazine Derivative (P1) | - | 1 M HCl | Mild Steel | Decreased | - | - | [7] |
Experimental Protocols
The evaluation of the film-forming properties of corrosion inhibitors relies on standardized electrochemical techniques.
Potentiodynamic Polarization
This technique measures the current response of a metal sample to a controlled change in its electrical potential.
Procedure:
-
Electrode Preparation: The working electrode (metal sample) is polished to a mirror finish, cleaned, and dried.
-
Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Electrolyte: The corrosive medium (e.g., acid solution, brine) with and without the inhibitor is introduced into the cell.
-
Open Circuit Potential (OCP): The stable potential of the working electrode is measured before applying any external potential.
-
Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting current is plotted against the potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE) is calculated using the formula: IE(%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.
Procedure:
-
Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies.
-
Impedance Measurement: The resulting AC current and the phase shift between the voltage and current are measured at each frequency.
-
Data Representation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). A higher Rp and lower Cdl generally indicate a more protective inhibitor film.
Visualizing the Process and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Mechanism of OHEI film formation and corrosion inhibition.
Conclusion
This compound demonstrates excellent film-forming properties on metal surfaces, leading to high corrosion inhibition efficiencies. Its performance is attributed to the strong adsorption of its imidazoline head group and the formation of a dense hydrophobic barrier by its long oleyl tail. Comparative data, although varying with experimental conditions, consistently places OHEI and its derivatives as highly effective corrosion inhibitors. The standardized electrochemical methods of potentiodynamic polarization and electrochemical impedance spectroscopy provide robust means for quantifying and comparing the performance of OHEI against other inhibitor formulations. The visual representations of the experimental workflow and the inhibition mechanism further clarify the processes involved in its application and function. This guide provides a foundational understanding for researchers and professionals in the selection and evaluation of corrosion inhibitors for various industrial applications.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.5 wt% NaCl solutions - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cytotoxicity and biocompatibility of oleyl hydroxyethyl imidazoline for specific applications
For researchers, scientists, and drug development professionals exploring the utility of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) (OHEI), a comprehensive understanding of its cytotoxic and biocompatibility profile is paramount. This guide provides a comparative analysis of OHEI against other common surfactants, supported by available experimental data, to inform its application in sensitive biological systems.
Oleyl Hydroxyethyl Imidazoline, an amphiphilic molecule, finds extensive use as a corrosion inhibitor, emulsifier, and antistatic agent in various industrial and cosmetic formulations.[1][2][3][4][5] Its structure, featuring a hydrophobic oleyl tail and a hydrophilic imidazoline head, dictates its surface-active properties.[1] While valued for these characteristics, its interaction with biological systems requires careful scrutiny, particularly in applications where direct or indirect contact with cells and tissues is anticipated.
Comparative Cytotoxicity Data
Direct comparative studies detailing the cytotoxicity of OHEI alongside a broad spectrum of other surfactants in a single, standardized investigation are limited in the public domain. However, by collating data from various sources, a comparative perspective can be established. The following tables summarize available quantitative data on the toxicity of OHEI and other commonly used surfactants. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Acute Oral Toxicity of this compound and Related Compounds
| Chemical Name | CAS Number | Species | Route | LD50 Value | Reference |
| 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- (OHEI) | 95-38-5 | Rat (male) | Oral | 1000 mg/kg bw | [6] |
| 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- (OHEI) | 95-38-5 | Rat (female) | Oral | 1085 mg/kg bw | [6] |
| 1H-imidazole-1-ethanol, 2-norcoco alkyl derivatives | 61791-38-6 | Rat | Oral | 1000-2000 mg/kg bw | [6] |
| N-b-Hydroxyethyl oleyl imidazoline | 95-38-5 | Rat | Oral | 1000 mg/kg | [7] |
Table 2: In Vitro Cytotoxicity of Various Surfactants (for comparison)
| Surfactant | Class | Cell Line | Assay | LC50 (µg/mL) | Reference |
| Tween 80 | Non-ionic | Human Fibroblast | MTT, NR, LDH | > LC50 of Texapon N40 | [8] |
| Texapon N40 (Sodium laurylether sulphate) | Anionic | Human Fibroblast | MTT, NR, LDH | < LC50 of Tween 80, > LC50 of Tween 60 | [8] |
| Tween 60 | Non-ionic | Human Fibroblast | MTT, NR, LDH | < LC50 of Texapon N40, > LC50 of Texapon K1298 | [8] |
| Texapon K1298 (Sodium lauryl sulphate) | Anionic | Human Fibroblast | MTT, NR, LDH | < LC50 of Tween 60, > LC50 of Triton x100 | [8] |
| Triton x100 | Non-ionic | Human Fibroblast | MTT, NR, LDH | < LC50 of Texapon K1298, > LC50 of Benzethonium chloride | [8] |
| Benzethonium chloride | Cationic | Human Fibroblast | MTT, NR, LDH | < LC50 of Triton x100 | [8] |
Note: The study by Ugazio et al. (1999) ranked the surfactants by increasing cytotoxicity but did not provide specific LC50 values in the abstract. The table reflects this relative toxicity.
Experimental Protocols
Standardized assays are crucial for evaluating the cytotoxic potential of a compound. The following are detailed methodologies for key experiments frequently cited in cytotoxicity studies.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[11]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[9][11]
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm.[10][11]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][12]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include untreated cells as a control.[9]
-
Maximum LDH Release Control: To a set of untreated wells, add 10 µL of a lysis solution (e.g., 9% w/v Triton X-100) per 100 µL of culture medium to induce maximum LDH release.[12]
-
Sample Collection: After the treatment period, centrifuge the plate and transfer the supernatant to a new plate.
-
LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to each well.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine the amount of formazan produced, which is proportional to the LDH activity.
Visualizing Experimental Workflow and Cytotoxicity Mechanisms
To further clarify the experimental process and the underlying mechanisms of surfactant-induced cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of OHEI.
Caption: General mechanism of surfactant-induced cytotoxicity.
Conclusion
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. This compound, 21652-27-7 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. deascal.com [deascal.com]
- 5. nbinno.com [nbinno.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
performance comparison of synthetic vs. bio-based oleyl hydroxyethyl imidazoline
Performance Showdown: Bio-Based vs. Synthetic Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853)
In the realm of industrial chemicals, the shift towards sustainable and environmentally conscious solutions has brought bio-based products into the spotlight. Oleyl hydroxyethyl imidazoline, a versatile surfactant with significant applications as a corrosion inhibitor and emulsifier, is traditionally synthesized from petrochemical feedstocks. However, the emergence of bio-based alternatives derived from vegetable oils prompts a critical performance comparison. This guide offers an objective look at the performance of synthetic versus bio-based this compound, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The efficacy of this compound, whether from a bio-based or synthetic origin, is primarily evaluated on its performance in corrosion inhibition, emulsification, and its environmental footprint, specifically biodegradability. While direct comparative studies are limited, this guide consolidates available data to provide a comprehensive overview.
Table 1: Comparative Performance Data of Synthetic vs. Bio-Based this compound
| Performance Metric | Synthetic this compound | Bio-Based this compound | Test Method |
| Corrosion Inhibition Efficiency | |||
| - Carbon Steel in CO2-saturated brine | Up to 94.61%[1] | > 99% (from palm oil)[2], > 99% (from rice bran oil)[3] | Potentiodynamic Polarization |
| - Low Carbon Steel in 1% NaCl | 83.26%[4] | Not explicitly stated | Tafel Polarization |
| - Carbon Steel in CO2-saturated brine | > 99% (from oleic acid)[5] | 85-90% (from tall oil)[1][6] | Weight Loss/Electrochemical |
| Emulsification Performance | |||
| - Emulsion Type | Effective for water-in-oil emulsions[7] | Effective for water-in-oil emulsions[3] | Visual Observation |
| - Stability | Forms stable emulsions | Forms stable emulsions | Turbiscan Stability Index |
| Biodegradability | |||
| - Aerobic Biodegradation | Lower potential for rapid biodegradation | Generally higher potential for rapid biodegradation | OECD 301B (CO2 Evolution Test) |
Delving into the Data: A Closer Look at Performance
Corrosion Inhibition: A Protective Shield
This compound functions as a corrosion inhibitor by adsorbing onto metal surfaces to form a protective film. This film acts as a barrier against corrosive agents. The primary source of the oleic acid—be it from petroleum or vegetable oils—does not fundamentally alter this mechanism. However, the purity and composition of the fatty acid source can influence the inhibitor's performance.
Bio-based imidazolines, derived from sources like palm oil and rice bran oil, have demonstrated exceptional corrosion inhibition efficiencies, often exceeding 99%.[2][3] Imidazolines synthesized from commercially available oleic acid, which can be from either synthetic or bio-based origins, also show very high efficiencies, with some studies reporting over 99% inhibition.[5] In a CO2-saturated brine solution, a common corrosive environment in the oil and gas industry, oleic acid-based imidazoline has been shown to achieve an inhibition efficiency of up to 89.17% at a concentration of 20 mg/L.[1] Another study on oleic-imidazoline reported an efficiency of 83.26% in a 1% NaCl solution.[4] Tall oil-based imidazoline, a bio-derived product, also shows strong performance with efficiencies in the range of 85-90%.[1][6]
The slight variations in reported efficiencies can be attributed to different experimental conditions, such as the specific metal alloy, corrosive medium, temperature, and inhibitor concentration.
Emulsification: Stabilizing Mixtures
Both synthetic and bio-based oleyl hydroxyethyl imidazolines are effective emulsifiers, particularly for creating stable water-in-oil emulsions.[3][7] The amphiphilic nature of the molecule, with its hydrophobic oleyl tail and hydrophilic imidazoline head, allows it to reduce interfacial tension between oil and water. The choice between a synthetic and bio-based version for emulsification purposes may therefore depend on other factors such as cost, sustainability goals, and the specific formulation requirements.
Biodegradability: The Environmental Edge
Visualizing the Processes
Synthesis Pathways
The synthesis of this compound is a two-step process involving the amidation of oleic acid with hydroxyethyl ethylenediamine, followed by a cyclization reaction to form the imidazoline ring. The primary distinction between the synthetic and bio-based routes lies in the origin of the oleic acid.
Caption: Synthesis of Synthetic vs. Bio-Based this compound.
Experimental Workflow for Performance Evaluation
A standardized workflow is crucial for the accurate comparison of chemical performance. The following diagram illustrates a typical experimental process for evaluating the corrosion inhibition and emulsification properties of this compound.
Caption: Experimental workflow for performance comparison.
Experimental Protocols
Corrosion Inhibition Efficiency Determination (Electrochemical Method)
-
Electrode Preparation: Carbon steel electrodes are polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and then dried.
-
Test Solution: A corrosive medium, such as a 3.5% NaCl solution saturated with CO2, is prepared. The test inhibitor (either synthetic or bio-based this compound) is added to the solution at various concentrations.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the carbon steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Measurements:
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the open-circuit potential. The resulting polarization curve is used to determine the corrosion current density (icorr).
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies to measure the impedance of the system. The charge transfer resistance (Rct) is determined from the Nyquist plot.
-
-
Calculation of Inhibition Efficiency (IE%):
-
From PDP: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
From EIS: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Emulsion Stability Assessment
-
Emulsion Preparation: A water-in-oil emulsion is prepared by adding a specific volume of the aqueous phase to the oil phase containing the emulsifier (synthetic or bio-based this compound) under high shear mixing for a set period.
-
Stability Measurement (Turbiscan Method):
-
The freshly prepared emulsion is placed in a cylindrical glass cell of a Turbiscan analyzer.
-
The instrument measures the backscattering and transmission of a pulsed light source along the height of the sample.
-
Measurements are taken at regular intervals over a specified duration (e.g., 24 hours) at a controlled temperature.
-
-
Data Analysis: The Turbiscan Stability Index (TSI) is calculated, which quantifies the overall destabilization of the emulsion by considering phenomena like creaming, sedimentation, flocculation, and coalescence. A lower TSI value indicates higher emulsion stability.
Biodegradability Testing (OECD 301B: CO2 Evolution Test)
-
Test Setup: A known concentration of the test substance (synthetic or bio-based this compound) is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge).
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
CO2 Measurement: The amount of CO2 produced from the aerobic biodegradation of the test substance is measured at regular intervals by trapping it in a barium or sodium hydroxide (B78521) solution and then titrating the remaining hydroxide, or by using a CO2 analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that would be produced if the test substance were completely mineralized. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period.
Conclusion
The performance of this compound is robust, regardless of whether its oleic acid component is derived from synthetic or bio-based sources. For corrosion inhibition, both variants demonstrate high efficiency, with bio-based imidazolines often showing excellent performance. In terms of emulsification, their capabilities are comparable. The primary advantage of bio-based this compound lies in its superior environmental profile, particularly its expected higher biodegradability. For researchers and professionals in drug development and other industries, the choice between synthetic and bio-based options will likely be guided by a balance of performance requirements, cost-effectiveness, and sustainability objectives.
References
- 1. Individual and Joint Effect of Oleic Acid Imidazoline and CeCl3 on Carbon Steel Corrosion in CO2-Saturated Brine Solution | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of oleic-imidazoline and investigation on its inhibition efficiency for the corrosion of low carbon steel in chloride environments - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 5. CN112047886B - Synthetic method of oleic acid imidazoline - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. This compound | 21652-27-7 | Benchchem [benchchem.com]
A Comparative Guide to Analytical Methods for the Detection of Oleyl Hydroxyethyl Imidazoline
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of oleyl hydroxyethyl (B10761427) imidazoline (B1206853). It is intended for researchers, scientists, and professionals in drug development who require robust and validated analytical techniques for this compound. The following sections offer a comparative summary of common methods, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Oleyl hydroxyethyl imidazoline is a versatile amphiphilic compound utilized in various industrial and cosmetic applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[1][2][3] Its synthesis typically involves the condensation reaction of oleic acid with aminoethylethanolamine.[1][4] Accurate analytical characterization is crucial for quality control, ensuring product purity, and understanding its behavior in different formulations.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as whether it is for structural confirmation, purity assessment, or quantification in a complex matrix. The most common techniques employed are spectroscopic and chromatographic methods.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Colorimetric Methods |
| Primary Use | Quantification, Purity Assessment, Impurity Profiling | Functional Group Identification, Structural Confirmation | Definitive Structure Elucidation, Purity Confirmation | Basic Quantification |
| Principle | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Absorption of infrared radiation by specific molecular vibrations. | Nuclear spin transitions in a strong magnetic field. | Reaction with a reagent to produce a colored product, measured by absorbance. |
| Detector | UV, Mass Spectrometry (MS)[1] | Infrared Detector | Radio Frequency Detector | Spectrophotometer/Colorimeter |
| Sample Throughput | High | High | Low to Medium | High |
| Sensitivity | High (especially with MS detection)[5] | Moderate | Low | Low to Moderate[5] |
| Selectivity | High | Moderate | High | Low (susceptible to matrix effects)[5] |
| Quantitative Capability | Excellent | Limited (primarily qualitative) | Good (qNMR) but complex | Good for simple matrices |
| Key Information Provided | Concentration, presence of impurities and by-products[1] | Presence of key functional groups (imidazoline ring, oleyl chain, hydroxyethyl group)[1] | Detailed molecular structure and connectivity | Analyte concentration |
| Limitations | Requires reference standards for quantification. | Does not provide information on molecular weight or complete structure. | Requires high sample purity and concentration; expensive instrumentation. | Prone to interference from other components in the sample matrix.[5] |
Detailed Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a representative method for the analysis of imidazoline-based compounds.[1]
-
Objective: To quantify this compound and assess the presence of impurities.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Method Parameters:
-
Column: Reversed-phase column (e.g., Dionex Acclaim Surfactant, ODS).[1]
-
Mobile Phase A: Water with 0.01 M Ammonium Acetate, adjusted to pH 4.0.[1]
-
Mobile Phase B: Acetonitrile with 0.01 M Ammonium Acetate, adjusted to pH 4.0.[1]
-
Gradient Elution: A typical gradient would start with a lower concentration of Mobile Phase B (acetonitrile) and gradually increase to elute compounds with varying polarities. For example:
-
0-5 min: 30% B
-
5-20 min: Increase to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 210 nm
-
MS (if available): Electrospray Ionization (ESI) in positive ion mode.
-
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: To ensure the method is suitable for its intended purpose, validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is used for the structural confirmation of synthesized this compound.
-
Objective: To identify the characteristic functional groups of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean crystal (for ATR) or salt plate.
-
Apply the sample and collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Interpretation of Key Peaks:
Visualizations
The following diagrams illustrate the analytical workflow and a logical comparison of the primary methods.
Caption: Workflow for HPLC-MS analysis of this compound.
Caption: Comparison of analytical techniques for this compound.
References
- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. deascal.com [deascal.com]
- 5. Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
cost-performance analysis of oleyl hydroxyethyl imidazoline in industrial applications
In the competitive landscape of industrial chemicals, Oleyl Hydroxyethyl Imidazoline (B1206853) (OHEI) has carved out a significant niche as a versatile and cost-effective agent. This guide offers a detailed cost-performance analysis of OHEI in its primary roles as a corrosion inhibitor, emulsifier, and antistatic agent, drawing objective comparisons with common alternatives and supported by experimental data. This analysis is tailored for researchers, scientists, and professionals in drug development and material science to inform their formulation and development decisions.
At a Glance: Performance and Cost Comparison
Oleyl Hydroxyethyl Imidazoline demonstrates a strong balance of performance and cost across its various applications. The following tables summarize the key performance indicators and indicative costs for OHEI and its main competitors: quaternary ammonium (B1175870) compounds and fatty amines.
| Application | Key Performance Metric | This compound (OHEI) | Quaternary Ammonium Compounds | Fatty Amines/Amine Ethoxylates |
| Corrosion Inhibition | Inhibition Efficiency (%) | High (often >90%) | Moderate to High | Moderate to High |
| Emulsification | Emulsion Stability | Good (especially for W/O emulsions) | Good (often for O/W emulsions) | Variable |
| Antistatic Performance | Surface Resistivity (Ω/sq) | Effective | Very Effective | Moderately Effective |
| Indicative Cost (USD/kg) | $0.80 - $8.00 | $1.62 - $50+ (grade dependent) | $1.50 - $3.00 |
Note: Costs are indicative and can vary based on purity, volume, and supplier.
In-Depth Analysis: Corrosion Inhibition
OHEI is widely utilized as a corrosion inhibitor, particularly in the oil and gas industry, due to its ability to form a persistent protective film on metal surfaces.
Performance Data:
Studies have consistently shown the high efficiency of imidazoline-based inhibitors. For instance, in a CO2-saturated 3.5% NaCl solution, an imidazoline derived from oleic acid demonstrated superior performance compared to its corresponding oleic acid amide precursor.
| Inhibitor | Concentration (mg/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |
| Blank | 0 | 1.89 | - |
| Oleic Acid Amide | 50 | 0.45 | 76.2 |
| Imidazoline | 50 | 0.23 | 87.8 |
Furthermore, the modification of imidazolines into imidazoline-quaternary ammonium salts can enhance their performance, especially in high-salinity or high-chloride environments, due to stronger adsorption onto the metal surface. However, this often comes at a higher production cost. Fatty amines and their ethoxylates also function as effective film-forming corrosion inhibitors.
Logical Relationship for Corrosion Inhibition Performance:
Caption: Comparative logic for corrosion inhibition.
Emulsification Performance
OHEI's amphiphilic nature, with its hydrophobic oleyl tail and hydrophilic imidazoline head, makes it an effective emulsifier, particularly for creating stable water-in-oil (W/O) emulsions.
Performance Characteristics:
While direct comparative data in a tabular format is scarce in publicly available literature, the effectiveness of an emulsifier is typically evaluated based on the stability of the emulsion it forms. OHEI is known to reduce interfacial tension significantly, facilitating the formation of fine droplets and a stable emulsion.
In contrast, quaternary ammonium compounds are often excellent emulsifiers for oil-in-water (O/W) emulsions. Fatty amine ethoxylates have variable emulsifying properties depending on their degree of ethoxylation.
Experimental Workflow for Emulsion Stability Testing:
Caption: Workflow for evaluating emulsion stability.
Antistatic Properties: A Comparative Look
The build-up of static electricity on the surface of materials can be a significant issue in various industries, including plastics and textiles. Antistatic agents work by increasing the surface conductivity, allowing for the dissipation of static charges.
Performance Data:
The performance of antistatic agents is typically measured by surface resistivity. While specific comparative data for OHEI is limited, quaternary ammonium compounds are well-documented as highly effective antistatic agents.
| Antistatic Agent | Typical Surface Resistivity (Ω/sq) |
| Untreated Polymer | > 10^12 |
| Polymer with Quaternary Ammonium Salt | 10^8 - 10^10 |
The effectiveness of imidazoline-based antistatics is attributed to their ability to attract moisture to the surface, forming a conductive layer. Quaternary ammonium salts, being cationic surfactants, are also highly effective at this and are a common choice for antistatic applications.
Experimental Protocols
1. Corrosion Inhibition - Weight Loss Method (ASTM G31)
-
Apparatus: Glass flasks, water bath or oven for temperature control, analytical balance.
-
Materials: Metal coupons (e.g., carbon steel), corrosive fluid (e.g., 3.5% NaCl solution saturated with CO2), inhibitor solutions of varying concentrations.
-
Procedure:
-
Clean and weigh the metal coupons.
-
Immerse the coupons in the corrosive fluid with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).
-
After the immersion period, remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency.
-
2. Corrosion Inhibition - Electrochemical Impedance Spectroscopy (EIS)
-
Apparatus: Potentiostat with a frequency response analyzer, three-electrode electrochemical cell (working electrode, reference electrode, counter electrode).
-
Procedure:
-
Immerse the working electrode (metal sample) in the test solution (with and without inhibitor).
-
Apply a small amplitude AC voltage over a range of frequencies.
-
Measure the impedance of the system.
-
Model the impedance data using an equivalent electrical circuit to determine parameters like charge transfer resistance, which is inversely proportional to the corrosion rate.
-
3. Emulsion Stability - Bottle Test
-
Procedure:
-
Prepare emulsions with different emulsifiers at various concentrations.
-
Place the emulsions in graduated cylinders or test tubes.
-
Observe and record the volume of the separated water or oil phase at regular intervals.
-
A more stable emulsion will show less separation over time.
-
4. Antistatic Performance - Surface Resistivity (ASTM D257)
-
Apparatus: Surface resistivity meter with a concentric ring electrode.
-
Procedure:
-
Prepare polymer samples treated with the antistatic agents.
-
Condition the samples at a specific temperature and humidity.
-
Place the electrode on the surface of the sample and apply a voltage.
-
Measure the resistance and calculate the surface resistivity in ohms per square (Ω/sq).
-
Conclusion
This compound presents a compelling option for various industrial applications due to its multifunctional nature and favorable cost-performance ratio. As a corrosion inhibitor, it demonstrates high efficiency, often outperforming its amide precursors. While it is an effective emulsifier for water-in-oil systems, alternatives like quaternary ammonium compounds may be more suitable for oil-in-water emulsions. In the realm of antistatic agents, while OHEI is effective, quaternary ammonium salts are a more established and potent option. The choice of chemical will ultimately depend on the specific requirements of the application, including the operating environment, desired performance level, and economic considerations. The experimental protocols outlined provide a framework for conducting objective in-house comparisons to guide the selection process.
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Oleyl Hydroxyethyl Imidazoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Oleyl hydroxyethyl (B10761427) imidazoline (B1206853), a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Oleyl hydroxyethyl imidazoline is classified as a substance that can cause severe skin burns, eye damage, and may cause harm to organs through prolonged or repeated exposure.[1][2] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent safety measures are not just recommended, they are imperative.
Hazard Summary
To facilitate a clear understanding of the risks, the following table summarizes the key hazards associated with this compound.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent exposure.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
-
A face shield is also required to provide an additional layer of protection against splashes.[3]
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[3] The specific glove material should be recommended by the glove supplier for resistance to this chemical.
-
Clothing: Wear appropriate chemical-resistant clothing to prevent skin contact.[3]
-
Footwear: Closed-toe shoes are mandatory.
Respiratory Protection:
-
In case of insufficient ventilation or if exposure limits are exceeded, a full-face respirator should be used.[3][4]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[4]
-
Do not breathe mist, gas, or vapors.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Prevent the build-up of electrostatic charge.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][4]
-
Store away from incompatible materials.[3]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1][2][4] Get medical help immediately.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Get emergency medical help immediately.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] Get medical help immediately.[1]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4] Cover with an inert absorbent material like vermiculite, dry sand, or earth.[3]
-
Collect: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4]
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Do not allow the chemical to enter drains or sewer systems.[4]
Operational Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
